molecular formula C8H13NO5 B3039891 2-Oxa-5-azaspiro[3.4]octane oxalate CAS No. 1389264-18-9

2-Oxa-5-azaspiro[3.4]octane oxalate

Cat. No.: B3039891
CAS No.: 1389264-18-9
M. Wt: 203.19
InChI Key: JFOZNINEJYPQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azaspiro[3.4]octane oxalate is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19. The purity is usually 95%.
The exact mass of the compound 2-Oxa-5-azaspiro[3.4]octane oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxa-5-azaspiro[3.4]octane oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-5-azaspiro[3.4]octane oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZNINEJYPQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-18-9, 1433363-32-6
Record name 2-Oxa-5-azaspiro[3.4]octane oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1433363-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Oxa-5-azaspiro[3.4]octane Oxalate (CAS 1380571-82-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 2-Oxa-5-azaspiro[3.4]octane oxalate , designed for researchers in medicinal chemistry and drug development.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. 2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1380571-82-3) represents a high-value spirocyclic building block that offers a distinct topological advantage.

By fusing a four-membered oxetane ring with a five-membered pyrrolidine ring at a single spiro carbon, this scaffold serves as a metabolically stable, low-lipophilicity bioisostere for common heterocycles like morpholine or gem-dimethyl-substituted pyrrolidines. This guide details its structural properties, synthesis pathways, and application in designing novel therapeutics with improved physicochemical profiles.

Chemical Profile & Structural Analysis[1][2]

Identity & Physicochemical Properties

The compound is commercially supplied as the oxalate salt to ensure crystallinity and long-term stability, as the free base secondary amine can be prone to oxidation or oligomerization.

PropertyData
CAS Number 1380571-82-3
IUPAC Name 2-Oxa-5-azaspiro[3.4]octane oxalate
Common Name Spiro[oxetane-3,2'-pyrrolidine] oxalate
Molecular Formula C₆H₁₁NO · C₂H₂O₄ (Salt stoichiometry varies, typically 1:1 or 2:1)
MW (Free Base) 113.16 g/mol
MW (Oxalate 1:1) 203.19 g/mol
SMILES C1CC2(COC2)NC1.C(=O)(C(=O)O)O
pKa (Calculated) ~9.5 (Pyrrolidine NH)
LogP (Free Base) ~ -0.2 (Low lipophilicity due to oxetane oxygen)
Structural Topology

The core features a spiro[3.4] system. Unlike fused bicyclic systems, the spiro junction forces the two rings to be perpendicular, creating a rigid 3D vector for substituents.

  • Oxetane Ring (Positions 1-4): Acts as a polar, metabolic block. The oxygen atom reduces lipophilicity (lowering LogD) and blocks metabolic hot-spots common in carbocyclic analogs.

  • Pyrrolidine Ring (Positions 5-8): Provides a secondary amine handle for diversification (e.g., amide coupling, reductive amination).

  • Spiro Center: The nitrogen atom is adjacent to the spiro carbon (position 5), creating a specific steric environment that restricts the conformational flexibility of the N-substituent.

Synthesis & Manufacturing Methodologies

The synthesis of 2-oxa-5-azaspiro[3.4]octane is non-trivial due to the strain of the spiro-junction. Two primary strategies are employed: the "Chiral Pool" approach (from Proline) and the "Building Block" approach (from Oxetan-3-one).

Route A: The Proline Cyclization Strategy (Stereoselective)

This route, adapted from Organic Letters (2000), utilizes L-Proline to establish the pyrrolidine ring chirality and spiro-center.

Mechanism:

  • Seebach Alkylation: L-Proline is protected and alkylated at the

    
    -position (which becomes the spiro center) with an electrophile suitable for oxetane formation.
    
  • Lactonization: Formation of a spiro-lactone intermediate.

  • Reduction: The lactone carbonyl is reduced to the ether, yielding the oxetane ring.

Route B: The Oxetan-3-one Assembly (Scalable)

For racemic production or bulk building blocks, starting from oxetan-3-one is preferred.

Step-by-Step Protocol (Theoretical Adaptation):

  • Imine Formation: Condensation of oxetan-3-one with a 3-aminopropanol derivative or equivalent protected amine chain.

  • Cyclization: An intramolecular nucleophilic attack closes the pyrrolidine ring.

  • Salt Formation: The crude free base is treated with anhydrous oxalic acid in ethanol/ether to precipitate the stable oxalate salt.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow for constructing the spiro[3.4] system.

SynthesisPath Start Precursor: L-Proline or Oxetan-3-one Inter1 Intermediate: Alpha-Alkylation / Imine Start->Inter1 Activation Cyclization Spiro-Cyclization: Ring Closure Inter1->Cyclization Intramolecular Attack Reduction Reduction/Deprotection: Yields Free Base Cyclization->Reduction LiAlH4 or H2/Pd Salt Salt Formation: + Oxalic Acid Reduction->Salt Et2O/EtOH Final Target: 2-Oxa-5-azaspiro[3.4]octane Oxalate Salt->Final Crystallization

Figure 1: General synthetic workflow for spirocyclic amine construction.

Medicinal Chemistry Applications

Bioisosteric Replacement

Researchers use this scaffold to replace morpholine or piperidine rings.

  • Why? Morpholine is often used to solubilize compounds but can be metabolically labile. The spiro-oxetane analog maintains the polar oxygen (H-bond acceptor) but changes the vector of the amine and increases metabolic stability due to the strained oxetane ring, which is less prone to CYP450 oxidation than standard ethers.

Case Study: M4 Receptor Agonists

Recent patent literature (e.g., WO2021070091A1) highlights the use of oxa-azaspiro systems in designing agonists for the muscarinic acetylcholine receptor M4. The rigid spiro-core positions the basic nitrogen in a precise orientation required for receptor binding, while the oxetane moiety modulates CNS penetration.

Experimental Protocol: Handling & Coupling

Objective: Use 2-Oxa-5-azaspiro[3.4]octane oxalate in a standard amide coupling reaction (Amidation).

Materials
  • Amine: 2-Oxa-5-azaspiro[3.4]octane oxalate (1.0 equiv)

  • Carboxylic Acid: Target acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure (Self-Validating)
  • Free Base Liberation (In-situ):

    • Dissolve the oxalate salt in DMF.

    • Add 2.0 equiv of DIPEA and stir for 5 minutes. Validation: Solution should clarify as the oxalate dissolves and the free amine is liberated.

  • Activation:

    • In a separate vial, mix the Carboxylic Acid, HATU, and 1.0 equiv DIPEA in DMF. Stir for 10 minutes to form the active ester.

  • Coupling:

    • Add the activated acid solution to the amine solution.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via LC-MS. The spiro-amine has a distinct mass. Look for [M+H]+ corresponding to Product.

  • Work-up:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (removes oxalic acid residues and unreacted acid), water, and brine.

    • Dry over Na₂SO₄ and concentrate.

Safety & Stability (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The oxalate component is toxic if ingested in large quantities (kidney toxicity).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The oxetane ring is stable to basic and neutral conditions but can ring-open under strong Lewis acidic conditions. Avoid strong acids during work-up if possible.

References

  • Sigma-Aldrich. 2-Oxa-5-azaspiro[3.4]octane oxalate Product Sheet. Retrieved from

  • PubChem. Compound Summary: 2-Oxa-5-azaspiro[3.4]octane.[1] National Library of Medicine. Retrieved from

  • Organic Letters. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). Retrieved from

  • Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Retrieved from

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from

Sources

2-Oxa-5-azaspiro[3.4]octane oxalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, physicochemical properties, synthetic methodologies, and drug discovery applications of 2-Oxa-5-azaspiro[3.4]octane oxalate .

Executive Summary

2-Oxa-5-azaspiro[3.4]octane oxalate is a high-value spirocyclic building block used in modern medicinal chemistry.[1] As part of the "Escape from Flatland" paradigm, this scaffold offers a three-dimensional alternative to traditional planar heterocycles (like morpholine or piperidine). Its unique spiro-fusion of a four-membered oxetane ring and a five-membered pyrrolidine ring imparts distinct physicochemical properties—enhanced water solubility, lowered lipophilicity, and restricted conformational entropy—making it a critical tool for optimizing drug-like properties (DMPK) in lead compounds.

Chemical Identity & Physicochemical Properties[2]

The compound is supplied as a stable oxalate salt (1:1 stoichiometry), which improves handling and storage stability compared to the volatile or hygroscopic free base.

Key Identifiers
PropertyData
Chemical Name 2-Oxa-5-azaspiro[3.4]octane oxalate
Common Synonyms 2-Oxa-5-azaspiro[3.4]octane ethanedioate; Spiro[oxetane-3,2'-pyrrolidine] oxalate
CAS Number 1389264-18-9 (Oxalate salt)
CAS Number (Free Base) 153560-16-6 (Generic spiro base reference)
Molecular Formula C₈H₁₃NO₅ (Salt) / C₆H₁₁NO (Free Base)
Molecular Weight 203.19 g/mol (Salt) / 113.16 g/mol (Free Base)
Stoichiometry 1:1 (Amine : Oxalic Acid)
SMILES (Salt) C1CC2(COC2)NC1.C(=O)(C(=O)O)O
InChI Key VLQFZIFJADDQOU-UHFFFAOYSA-N (Free Base)
Structural Analysis

The molecule features a spiro-carbon at position 4 (IUPAC numbering for spiro[3.4]octane usually assigns the spiro center as C4 when starting from the small ring).[2]

  • Ring A (4-membered): Oxetane (Oxygen at position 2).

  • Ring B (5-membered): Pyrrolidine (Nitrogen at position 5, adjacent to the spiro center).

  • Stereochemistry: The spiro-fusion creates a rigid, orthogonal orientation between the two rings, preventing the "floppiness" associated with linear alkyl chains.

SpiroStructure cluster_Oxetane Oxetane Ring (4-mem) cluster_Pyrrolidine Pyrrolidine Ring (5-mem) Spiro Spiro Carbon C1 C1 Spiro->C1 N5 NH (Pos 5) Spiro->N5 O2 O (Pos 2) C3 C3 O2->C3 C3->Spiro C1->O2 C6 C6 N5->C6 Oxalate Oxalic Acid (Salt Counterion) N5->Oxalate Ionic Interaction C7 C7 C6->C7 C8 C8 C7->C8 C8->Spiro

Figure 1: Connectivity of the 2-oxa-5-azaspiro[3.4]octane scaffold highlighting the spiro-junction.

Synthetic Methodologies

Synthesis of the 2-oxa-5-azaspiro[3.4]octane core is challenging due to the ring strain of the oxetane and the steric congestion at the quaternary spiro center. Two primary strategies are employed:

Strategy A: The Proline Route (Lactone Reduction)

This method, pioneered by Papillon and Taylor (2000) , utilizes the chiral pool (L-Proline) to establish the spiro center.

  • Starting Material: N-Protected Proline (e.g., N-Boc-Proline).[3]

  • Aldol-Lactonization: Reaction with a specific aldehyde equivalent or self-condensation under basic conditions to form 1-oxo-2-oxa-5-azaspiro[3.4]octane (a spiro-lactone).

  • Reduction: The lactone carbonyl is reduced (e.g., using LiAlH₄ or BH₃·DMS) to the methylene group, yielding the saturated ether (2-oxa-5-azaspiro[3.4]octane).

  • Salt Formation: Treatment with anhydrous oxalic acid in ethanol/ether precipitates the oxalate salt.

Strategy B: The 3-Oxetanone Route (Building Block Approach)

Modern industrial synthesis often starts from 3-oxetanone , a versatile precursor for spiro-oxetanes.[4]

  • Imine Formation: Condensation of 3-oxetanone with a protected amine or amine equivalent.

  • Cyclization:

    • Addition of a 3-carbon nucleophile (e.g., allyl Grignard) to the imine/ketone.

    • Subsequent intramolecular cyclization (e.g., hydroamination or iodine-mediated cyclization) closes the pyrrolidine ring onto the oxetane core.

  • Deprotection: Removal of the N-protecting group yields the free amine.

SynthesisFlow Start Precursor: L-Proline or 3-Oxetanone Step1 Step 1: Spiro-Cyclization (Formation of Lactone or Protected Spiro-Amine) Start->Step1 Aldol or Condensation Step2 Step 2: Functional Group Adjustment (Reduction of C=O to CH2 or Deprotection) Step1->Step2 LiAlH4 Red. or Acid Hydrolysis Step3 Step 3: Salt Formation (Addition of Oxalic Acid) Step2->Step3 C2H2O4 in EtOH Final Target: 2-Oxa-5-azaspiro[3.4]octane Oxalate Step3->Final

Figure 2: General synthetic workflow for the preparation of the oxalate salt.

Applications in Drug Discovery[4][6][10][11][12]

The 2-oxa-5-azaspiro[3.4]octane scaffold is an "advanced building block" used to modify the properties of lead compounds.

Bioisosterism & Physicochemical Modulation
  • Morpholine Replacement: It serves as a bioisostere for morpholine. While morpholine is planar and lipophilic, the spiro scaffold is three-dimensional and more polar.

  • Lipophilicity (LogD): The inclusion of the oxetane oxygen lowers the LogD of the molecule compared to a carbocyclic spiro-alkane, improving metabolic stability and reducing off-target binding (promiscuity).

  • Basicity (pKa): The inductive effect of the oxygen atom (via the spiro center) modulates the pKa of the pyrrolidine nitrogen, often lowering it (approx. pKa 8.0–9.0) compared to unsubstituted pyrrolidine (pKa ~11.3). This improves oral bioavailability by ensuring a balance between ionized and unionized forms at physiological pH.

Structural Rigidity

The spiro-fusion locks the amine and ether vectors in a specific orientation. This conformational restriction can:

  • Reduce the entropic penalty of binding to a protein target.

  • Enhance selectivity by preventing the molecule from adopting conformations that bind to off-targets (e.g., hERG channels).

Analytical Protocols

To verify the identity and purity of 2-Oxa-5-azaspiro[3.4]octane oxalate, the following protocols are recommended.

Proton NMR (¹H-NMR)
  • Solvent: D₂O or DMSO-d₆.

  • Key Signals:

    • Oxetane Protons: Distinctive multiplets at 4.4–4.8 ppm . The strain of the 4-membered ring shifts these protons downfield.

    • Pyrrolidine Protons: Multiplets in the 1.8–3.5 ppm range. The protons adjacent to Nitrogen will be around 3.2–3.5 ppm.

    • Oxalate Counterion: A broad singlet (if in DMSO) or invisible (exchanged in D₂O) for the acid protons; no carbon-bound protons on oxalate.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: Expect a strong signal for the free base [M+H]⁺ = 114.1 m/z .

  • Fragmentation: Loss of the oxetane ring (neutral loss of formaldehyde or C3H6O) may be observed at higher collision energies.

Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The oxalate salt is hygroscopic; minimize exposure to moisture.

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in non-polar organic solvents (DCM, Hexane).

References

  • Papillon, J. P. B., & Taylor, R. J. K. (2000).[5][6] The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987–1990.[5] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[7][8] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • ThermoFisher Scientific. (n.d.). 2-Oxa-5-azaspiro[3.4]octane oxalate Product Page. Retrieved February 15, 2026. Link

  • Pi Chemicals. (n.d.). 2-Oxa-5-Azaspiro[3.4]Octane Oxalate MSDS.[9][10] Retrieved February 15, 2026. Link

Sources

2-Oxa-5-azaspiro[3.4]octane oxalate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, characterization, and handling of 2-Oxa-5-azaspiro[3.4]octane oxalate , a specialized spirocyclic building block used in medicinal chemistry.[1]

Executive Summary

2-Oxa-5-azaspiro[3.4]octane oxalate (CAS: 1380571-82-3) is the oxalate salt of a spirocyclic secondary amine.[1] It represents a strategic scaffold in modern drug design, serving as a bioisostere for morpholine or piperidine . By replacing traditional saturated heterocycles with this spiro-oxetane framework, medicinal chemists can significantly lower lipophilicity (LogP) and increase metabolic stability while altering the exit vector of substituents.[1]

This guide provides the critical physical data and experimental protocols required to utilize this compound effectively, with a specific focus on its stability profile and solution-phase behavior.

Chemical Identity & Structure
ParameterDetail
IUPAC Name 2-Oxa-5-azaspiro[3.4]octane ethanedioate (1:1 or 2:[1]1)
CAS Number 1380571-82-3
Molecular Formula C₆H₁₁NO[1] · C₂H₂O₄ (Salt)
Molecular Weight 113.16 g/mol (Free Base) ~203.19 g/mol (1:1 Salt)
Structural Class Spirocyclic ether-amine (Spiro[oxetane-3,2'-pyrrolidine] framework)
Structural Visualization

The compound features a rigid spiro-fusion between a four-membered oxetane ring (positions 1-4) and a five-membered pyrrolidine ring (positions 5-8).[1]

Structure Figure 1: Connectivity of the 2-Oxa-5-azaspiro[3.4]octane Core spiro C4 (Spiro) N5 N5 (Amine) spiro->N5 Spiro-Fusion C1 C1 spiro->C1 O2 O2 (Oxetane) C3 C3 O2->C3 C6 C6 N5->C6 C1->O2 C3->spiro C7 C7 C6->C7 C8 C8 C7->C8 C8->spiro

Physical Properties Matrix
3.1 Solid State Properties
PropertyValue / DescriptionTechnical Insight
Appearance White to off-white crystalline powderHigh purity samples appear bright white; yellowing indicates oxidation or free-base degradation.[1]
Melting Point >150°C (Decomposition) Amine oxalates typically melt with decomposition.[1] Exact MP varies by stoichiometry (1:1 vs 2:1).[1]
Hygroscopicity Moderate to HighOxalate salts of secondary amines are prone to absorbing atmospheric moisture. Store in a desiccator.
Crystallinity HighThe oxalate counterion usually induces a stable lattice, facilitating isolation during synthesis.
3.2 Solution Properties
PropertyValue / DescriptionTechnical Insight
Solubility (Water) High (>50 mg/mL)Freely soluble due to ionic character.[1] Caution: Aqueous solutions are acidic (pH ~2-3).[1]
Solubility (Organics) DMSO, MethanolSoluble in polar protic/aprotic solvents.[1] Poor solubility in DCM or Hexanes.
pKa (Conjugate Acid) ~8.5 - 9.2 (Estimated) The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa relative to pyrrolidine (~11.3), making it less basic.[1]
LogP -0.5 to 0.2 Significantly lower than carbocyclic analogs, enhancing aqueous solubility of drug candidates.
Stability & Handling (Critical)

WARNING: Acid-Catalyzed Ring Opening The oxetane ring is chemically stressed.[1] While the solid oxalate salt is stable at low temperatures, aqueous solutions are susceptible to hydrolysis . The acidity of the oxalate ion can catalyze the opening of the oxetane ring over time, generating a glycol impurity.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Keep strictly dry.[2]

  • Solution Stability: Prepare aqueous solutions immediately before use. Avoid storing dissolved samples for >24 hours, even at 4°C.

  • Reaction Conditions: When using this building block, avoid harsh Lewis acids or strong mineral acids at high temperatures, which may degrade the spiro-oxetane core.

Stability Decision Tree

Stability Figure 2: Stability Profile and Handling Logic Start 2-Oxa-5-azaspiro[3.4]octane Oxalate (Solid) Storage Storage Condition? Start->Storage Solution Dissolution in Water Start->Solution DryCold -20°C, Desiccated Storage->DryCold Ideal Humid Room Temp, Humid Storage->Humid Avoid Stable Stable (>12 Months) DryCold->Stable DegradeSolid Hydrolysis/Caking Humid->DegradeSolid Acidic Acidic pH (Oxalate) Solution->Acidic Natural pH Neutral Buffered pH 7.4 Solution->Neutral Adjusted RingOpen Risk of Oxetane Ring Opening (Time-Dependent) Acidic->RingOpen StableSol Stable for Assays (<24 Hours) Neutral->StableSol

Experimental Characterization Protocols
Protocol A: Stoichiometry Determination (Titration)

Purpose: To verify if the batch is a 1:1 or 2:1 (amine:oxalate) salt.[1]

  • Dissolution: Dissolve 50 mg of the salt in 20 mL of deionized water.

  • Indicator: Add 2 drops of phenolphthalein.

  • Titrant: Titrate with 0.1 N NaOH.

    • Note: Oxalic acid has two protons. The amine will neutralize one equivalent (if 1:1 salt) or the amine is already protonated.[1]

    • Calculation: Compare the equivalence point to the theoretical MW. A 1:1 salt (MW ~203) will consume equivalents differently than a 2:1 salt or free oxalic acid excess.[1]

    • Alternative: Use Elemental Analysis (CHN) .[1] The C/N ratio is definitive.

      • 1:1 Salt (C8H13NO5): C/N ratio = 8:1.[1]

      • 2:1 Salt (C14H24N2O6): C/N ratio = 7:1.[1]

Protocol B: Purity Analysis (HPLC)

Purpose: Detect potential ring-opened impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).[1] Using a basic buffer suppresses the ionization of the amine and prevents on-column acid hydrolysis.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ELSD or CAD (Charged Aerosol Detection) is recommended as the compound has weak UV absorbance (lack of chromophore).[1] If using UV, monitor at 205-210 nm.

Applications in Drug Discovery

This scaffold is primarily used to modulate the physicochemical properties of lead compounds:

  • Lipophilicity Reduction: Replacing a cyclohexyl or piperidinyl group with the 2-oxa-5-azaspiro[3.4]octane core typically lowers LogP by 1.0–2.0 units.[1]

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.

  • Metabolic Stability: The spiro-linkage prevents metabolic oxidation at the alpha-carbon position common in simple amines.[1]

References
  • Wuitschik, G., et al. (2008).[1][3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512-4515.[1][3] Link[1]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322.[1] Link[1]

  • PubChem Database. "2-Oxa-6-azaspiro[3.4]octane oxalate (Isomer Analog Data)." National Center for Biotechnology Information. Link

Sources

Metabolic Stability of 2-Oxa-5-azaspiro[3.4]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile of the 2-Oxa-5-azaspiro[3.4]octane scaffold. This analysis is structured for medicinal chemists and DMPK scientists, focusing on structural causality, metabolic resistance mechanisms, and validation protocols.

Executive Summary

The 2-Oxa-5-azaspiro[3.4]octane scaffold represents a high-value "privileged structure" in modern drug discovery, primarily utilized as a bioisostere for pyrrolidine, morpholine, or gem-dimethyl-substituted amines. Its defining metabolic characteristic is the steric and electronic blockade of the


-carbon position , a primary site of Cytochrome P450 (CYP)-mediated oxidative clearance.

By fusing a strained oxetane ring to a pyrrolidine core at the


-carbon, this scaffold achieves three critical DMPK objectives:
  • Metabolic Hardening: Eliminates abstractable hydrogens at the most labile position (C4/C5 junction).

  • Lipophilicity Modulation: Lowers LogD compared to carbocyclic spiro-analogs due to the oxetane oxygen.

  • Basicity Attenuation: Modulates the pKa of the secondary amine, reducing lysosomotropism and phospholipidosis risk.

Physicochemical Basis of Metabolic Stability

To understand the stability profile, one must analyze the connectivity. In the 2-Oxa-5-azaspiro[3.4]octane system, the nitrogen atom (position 5) is directly adjacent to the spiro-quaternary carbon (position 4).

Blockade of -Hydroxylation

The primary clearance mechanism for cyclic amines (like pyrrolidine) is CYP450-mediated


-hydroxylation, leading to ring opening or N-dealkylation.
  • Mechanism: CYP enzymes typically abstract a hydrogen atom from the carbon

    
     to the nitrogen to form an iminium ion intermediate.
    
  • Spiro-Effect: In 2-Oxa-5-azaspiro[3.4]octane, one

    
    -carbon is quaternary (the spiro center). It possesses zero abstractable protons . This effectively shuts down metabolism on one side of the nitrogen.
    
Electronic Deactivation (The Oxetane Effect)

The oxetane ring is not merely a steric spacer; it exerts a strong electron-withdrawing inductive effect (-I effect) through the spiro linkage.

  • pKa Shift: The oxetane oxygen lowers the pKa of the adjacent amine by approximately 1–2 log units compared to the parent pyrrolidine.

  • Metabolic Consequence: A less basic amine is less protonated at physiological pH (7.4). While this can affect solubility, it often reduces the affinity for CYP isoforms that prefer cationic substrates (e.g., CYP2D6), thereby reducing intrinsic clearance (

    
    ).
    

Metabolic Pathways & Liabilities[1][2]

Despite its robustness, the scaffold is not metabolically inert.[1] The following diagram illustrates the blocked vs. potential metabolic pathways.

Pathway Visualization

MetabolicPathways Parent 2-Oxa-5-azaspiro[3.4]octane (Parent) AlphaOx_Left α-Hydroxylation (Spiro C4) Parent->AlphaOx_Left CYP450 (Blocked) AlphaOx_Right α-Hydroxylation (C6/C8 Position) Parent->AlphaOx_Right CYP3A4/2D6 NOxide N-Oxide Formation Parent->NOxide FMO / CYP RingOpen_Left Ring Opening (Impossible) AlphaOx_Left->RingOpen_Left Lactam Lactam Formation (5-Oxo metabolite) AlphaOx_Right->Lactam Oxidation

Figure 1: Metabolic fate of the 2-Oxa-5-azaspiro[3.4]octane scaffold. Note the complete blockade of the left-side


-oxidation pathway due to the quaternary spiro center.
Remaining Soft Spots

While the spiro-carbon is blocked, the other


-carbon (C6 or C8 depending on exact substitution) remains susceptible.
  • Mitigation: If the unblocked

    
    -carbon is a liability, medicinal chemists often introduce a fluorine atom or a methyl group at that position, or rely on the remote steric bulk of the spiro-oxetane to hinder enzyme approach.
    

Comparative Stability Data

The following table synthesizes general trends observed when switching from traditional rings to the spiro-oxetane scaffold.

Scaffold TypeStructureMetabolic Stability (

)
Lipophilicity (LogD)Solubility
Pyrrolidine MonocyclicLow (Rapid

-oxidation)
ModerateHigh
3,3-Dimethylpyrrolidine Gem-dimethylMedium (Steric hindrance)High (Lipophilicity penalty)Low
2-Oxa-5-azaspiro[3.4]octane Spiro-Oxetane High (Blocked site + electronic effect) Low (Oxygen lowers LogD) Very High

Note: Data trends adapted from comparative studies on spirocyclic bioisosteres (e.g., Wuitschik et al., 2010; Burkhard et al., 2013).

Experimental Protocol: Microsomal Stability Assessment

To validate the stability of this specific scaffold in your drug candidate, use the following self-validating protocol. This assay is optimized for polar, amine-containing compounds.[2]

Materials[1][3][4][5][6][7]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Tolbutamide (for negative mode) or Propranolol (for positive mode).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).

    • Add HLM (final conc: 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation (e.g., hydrolysis of the oxetane, though rare).

  • Sampling:

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Immediately quench in 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor the parent ion [M+H]+ and potential +16 Da (hydroxylation/N-oxide) or +14 Da (lactam) metabolites.

Calculation of Intrinsic Clearance ( )


  • Where

    
     is the slope of 
    
    
    
    vs time.
  • Acceptance Criteria: For a stable scaffold,

    
     should be < 20 µL/min/mg protein.
    

Decision Tree for Scaffold Optimization

Use this logic flow to determine if the 2-Oxa-5-azaspiro[3.4]octane scaffold is the right solution for your instability issue.

OptimizationTree Start Problem: High Metabolic Clearance in Pyrrolidine/Amine Core CheckSite Identify Soft Spot: Is it the α-carbon? Start->CheckSite IsAlpha Yes, α-C oxidation CheckSite->IsAlpha MetID Data IsOther No, aromatic/remote site CheckSite->IsOther GemDimethyl Try gem-dimethyl? (Check LogD impact) IsAlpha->GemDimethyl If LogD is low SpiroOxetane Apply 2-Oxa-5-azaspiro[3.4]octane (Blocks α-C + Lowers LogD) IsAlpha->SpiroOxetane If LogD is high RemoteFix Modify remote substituents (Spiro won't help) IsOther->RemoteFix

Figure 2: Strategic decision tree for deploying spirocyclic scaffolds in lead optimization.

References

  • Wuitschik, G., et al. (2010).[3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2013).[5] Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews.

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.

  • Mullard, A. (2012). Oxetanes as versatile elements in drug discovery. Nature Reviews Drug Discovery.

Sources

A Researcher's Comprehensive Safety Guide to 2-Oxa-5-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Companion to the Material Safety Data Sheet (SDS)

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 2-Oxa-5-azaspiro[3.4]octane oxalate. Moving beyond the standard regulatory format of a Safety Data Sheet (SDS), this document provides a detailed examination of the compound's hazard profile, emphasizing the underlying chemical principles that dictate safe handling, storage, and emergency response protocols. As a spirocyclic building block, this compound holds potential in medicinal chemistry and materials science; however, its nature as an oxalate salt necessitates a nuanced understanding of its specific toxicological risks.

Core Identification and Hazard Classification

2-Oxa-5-azaspiro[3.4]octane oxalate is a heterocyclic organic compound presented as an oxalate salt. This dual nature is critical to its safety profile: the hazards are a composite of the spirocyclic amine moiety and, more significantly, the oxalate counter-ion. While specific toxicological data for the parent spirocycle is limited, the properties of oxalates are well-documented and severe.

Identifier Value Source
Chemical Name 2-Oxa-5-azaspiro[3.4]octane oxalateThermo Fisher Scientific[1]
CAS Number 1389264-18-9 (1:1 salt)Thermo Fisher Scientific[1]
1380571-82-3 (2:1 salt)BLD Pharm[2]
Molecular Formula C₈H₁₃NO₅ (for 1:1 salt)Pi Chemicals System[3]
Formula Weight 203.19 g/mol Thermo Fisher Scientific[1]

GHS Hazard Classification Summary:

This compound is classified as hazardous. The following table synthesizes classifications from multiple supplier SDSs.

Hazard Class Pictogram Signal Word Hazard Statement
Acute Oral ToxicityGHS07Warning H302: Harmful if swallowed.[1][4]
Acute Dermal ToxicityGHS07Warning H312: Harmful in contact with skin.[1]
Skin IrritationGHS07Warning H315: Causes skin irritation.[2]
Eye IrritationGHS07Warning H319: Causes serious eye irritation.[2]
Specific Target Organ ToxicityGHS07Warning H335: May cause respiratory irritation.[2]

The Primary Toxicological Threat: Understanding Oxalate Poisoning

The principal and most immediate danger associated with this compound stems from the oxalate anion. The causality of its toxicity is not systemic poisoning in the traditional sense but a rapid and disruptive biochemical reaction upon absorption into the bloodstream.

Mechanism of Action: Ingested or absorbed oxalate ions readily precipitate with free calcium ions (Ca²⁺) in the blood to form highly insoluble calcium oxalate crystals.[5] This process has two major toxicological consequences:

  • Acute Hypocalcemia: The rapid depletion of circulating calcium ions can lead to severe physiological effects, including muscle twitching, convulsions, tetany, and cardiovascular collapse, as calcium is essential for nerve function and heart muscle contraction.[6]

  • Crystal Deposition (Oxalosis): The microscopic calcium oxalate crystals can deposit in vital organs, most notably the kidney tubules, leading to acute renal failure.[5] Deposits can also occur in the brain and heart, causing further organ damage.[5]

Oxalate Toxicity Pathway cluster_exposure Exposure & Absorption cluster_reaction Biochemical Reaction cluster_effects Pathophysiological Effects Ingestion Ingestion / Dermal Absorption of 2-Oxa-5-azaspiro[3.4]octane oxalate Absorption Oxalate Anion (C₂O₄²⁻) Enters Bloodstream Ingestion->Absorption Precipitation Precipitation Reaction: Ca²⁺ + C₂O₄²⁻ → CaC₂O₄(s) Absorption->Precipitation Calcium Free Calcium Ions (Ca²⁺) in Blood Plasma Calcium->Precipitation Hypocalcemia Acute Hypocalcemia (Depletion of Blood Ca²⁺) Precipitation->Hypocalcemia Deposition Calcium Oxalate Crystal Deposition Precipitation->Deposition Systemic Systemic Effects: - Tetany, Seizures - Cardiac Arrhythmias Hypocalcemia->Systemic Organ Organ Damage: - Acute Kidney Injury - Brain & Heart Damage Deposition->Organ

Caption: Mechanism of Oxalate Toxicity.

Proactive Safety Protocols: Laboratory Handling and Storage

A proactive approach grounded in understanding the compound's properties is essential. The following protocols are designed as self-validating systems to minimize exposure risk.

Detailed Handling Workflow

Given the hazards of irritation and acute toxicity, all handling should be performed within a certified chemical fume hood.

  • Preparation:

    • Verify the identity and purity of the chemical against the container label and any accompanying Certificate of Analysis.

    • Review this guide and the supplier-specific SDS before beginning work.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

    • Prepare a designated waste container for contaminated consumables.

  • Personal Protective Equipment (PPE) Selection:

    • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield is recommended if there is a significant splash risk.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use and remove them using the proper technique to avoid skin contact. Change gloves immediately if contamination occurs.

    • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. Wear long pants and closed-toe shoes.

  • Aliquotting and Transfer:

    • As this compound is a solid, the primary risk during transfer is the generation of airborne dust.

    • Use spatulas and weighing papers carefully to minimize aerosolization. Do NOT use air hoses for cleaning or transfer.[7]

    • If possible, use anti-static weigh boats or an ionizing bar to reduce static cling, which can cause fine powders to become airborne.

  • Post-Handling Decontamination:

    • Thoroughly wipe down the work surface (fume hood sash, base, and surrounding areas) with an appropriate solvent.

    • Dispose of all contaminated items (gloves, weigh papers, pipette tips) in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[4]

Validated Storage Protocol

Improper storage can compromise sample integrity and create unnecessary hazards. The recommended storage conditions vary slightly between suppliers, indicating that a conservative approach is best.

Parameter Recommendation Causality / Rationale
Temperature Store in a freezer (-20°C) While some sources suggest refrigeration[4], freezer storage is superior for long-term preservation of complex organic molecules by significantly slowing potential degradation pathways. BLD Pharm specifically recommends storage under -20°C.[2]
Atmosphere Inert Atmosphere (Argon or Nitrogen) The spirocyclic amine moiety may be susceptible to oxidation or reaction with atmospheric CO₂ over time. Storage under an inert gas, as recommended by BLD Pharm, provides the highest assurance of stability and purity.[2]
Container Tightly sealed, original container Prevents contamination from atmospheric moisture and other laboratory chemicals.[8]
Location Designated, well-ventilated cold storage Store away from incompatible substances such as strong oxidizing agents. The storage area should be secure and clearly labeled.

Emergency Response Framework

In the event of an exposure or spill, a rapid and informed response is critical.

Spill Response Protocol

This protocol applies to minor spills within a laboratory setting. For major spills, evacuate the area and contact emergency services.[7][9]

  • Alert & Assess: Immediately alert personnel in the vicinity. Do not approach the spill without appropriate PPE.

  • Isolate & Ventilate: Ensure the spill is contained within the fume hood.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double gloves. If dust is significant, a respirator may be necessary.[7]

  • Clean-Up:

    • Do NOT use water to clean the initial spill, as this may dissolve the material and spread contamination.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using non-sparking tools, carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with a damp cloth (water or a suitable solvent), then dry thoroughly. Dispose of cleaning materials as hazardous waste.

  • Report: Inform laboratory management or the safety officer of the incident.

Spill Response Workflow Start Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert Assess Assess Situation (Size, Location, Risk) DonPPE Don Appropriate PPE (Goggles, Gloves, Coat) Assess->DonPPE Minor Spill Evacuate Evacuate Area Contact Emergency Services Assess->Evacuate Major Spill Alert->Assess Cleanup Clean up spill using DRY methods (Absorbent, Sweep) DonPPE->Cleanup Decon Decontaminate Area & Dispose of Waste Cleanup->Decon Report Report Incident to Supervisor Decon->Report End Response Complete Report->End Evacuate->End

Caption: Decision workflow for spill response.
First Aid Measures: An Exposure-Specific Guide

Immediate and correct first aid is crucial, especially for ingestion, due to the mechanism of oxalate toxicity.

Exposure Route Protocol Critical Rationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]The goal is to physically remove all particles of the compound. Extended flushing is necessary to ensure complete removal.
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]The compound is harmful in contact with skin. Thorough washing is required to remove the chemical and prevent absorption.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]This removes the individual from the source of exposure. Supportive breathing measures are standard procedure.
Ingestion Seek immediate medical attention. If the person is conscious, rinse their mouth with water and have them drink plenty of water or milk.[4] DO NOT INDUCE VOMITING. [6][8]Vomiting can cause further damage to the esophagus.[6] The calcium in milk or the volume of water helps to precipitate the oxalate in the stomach as insoluble calcium oxalate, potentially reducing its systemic absorption.

Note for Medical Professionals: Treatment should be symptomatic and supportive.[6] For ingestion, monitor for signs of hypocalcemia (e.g., tetany, ECG changes). Intravenous administration of calcium gluconate or calcium chloride may be required to counteract hypocalcemic effects.[5][6]

Data Gaps and Precautionary Principle

It is critical for researchers to recognize that the Safety Data Sheet for 2-Oxa-5-azaspiro[3.4]octane oxalate has significant data gaps.[4] There is no available information on chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects.[4] Therefore, the precautionary principle must be applied. In the absence of data to the contrary, this compound should be handled as if it possesses unknown long-term health hazards. Minimize all routes of exposure and adhere strictly to the handling and PPE protocols outlined in this guide.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Oxa-5-azaspiro[3.4]octane oxalate." [URL: https://www.fishersci.com/sds]
  • Olson, K.R. (Ed.). "OXALIC ACID." In: Poisoning & Drug Overdose, 7e. McGraw Hill Medical. [URL: https://accessmedicine.mhmedical.com/content.aspx?bookid=2284&sectionid=176231002]
  • MATERIAL SAFETY DATA SHEET 0.2 Sodium Oxalate Solution.
  • Cole-Parmer. "Material Safety Data Sheet - Potassium oxalate monohydrate." [URL: https://www.coleparmer.com/sds]
  • SDFINE. "oxalic acid." [URL: https://www.sdfine.com/sdfine/sds/sds_pdf.php?p_id=2757]
  • Santa Cruz Biotechnology. "Sodium oxalate.
  • BLD Pharm. "2-Oxa-5-azaspiro[3.4]octane oxalate(2:1)." [URL: https://www.bldpharm.com/products/1380571-82-3.html]
  • Thermo Fisher Scientific. "2-Oxa-5-azaspiro[3.4]octane oxalate, 96% 250 mg." [URL: https://www.thermofisher.
  • Apollo Scientific. "2-Oxa-5-azaspiro[3.4]octane oxalate." [URL: https://www.apolloscientific.co.uk/msds/OR317053_msds.pdf]
  • Pi Chemicals System. "2-Oxa-5-Azaspiro[3.4]Octane Oxalate." [URL: https://www.pi-chemicals.com/product/pi-37402.html]

Sources

Methodological & Application

Optimized Amidation Protocols for Sterically Demanding Spirocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Challenge

In modern drug discovery, spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[4.5]decanes) have emerged as critical bioisosteres for planar aromatic rings. They increase fraction sp3 (Fsp³) character, thereby improving solubility and metabolic stability while maintaining rigid vector orientation [1, 2].

However, derivatizing these scaffolds presents a dual synthetic challenge:

  • Steric Hindrance: The quaternary carbon at the spiro-junction creates significant steric bulk proximal to the nucleophilic nitrogen, drastically reducing reaction rates.

  • Salt Forms: To ensure stability, these amines are frequently supplied as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts.

Standard coupling conditions (e.g., EDC/HOBt) often result in stalled reactions or low conversion. This guide provides optimized protocols using high-activity coupling agents (HATU, COMU) and scalable alternatives (T3P) specifically tailored for these difficult substrates.

Strategic Analysis: Mechanism & Causality

The "Salt Break" Barrier

An amine salt (R-NH₃⁺ Cl⁻) is non-nucleophilic. It must be deprotonated ("free-based") in situ to react.

  • Failure Mode: Insufficient base stoichiometry is the #1 cause of failure.

  • Correction: You must calculate base equivalents to neutralize the salt PLUS activate the coupling species.

    • Standard Amine: 2.0 eq Base.

    • Amine HCl Salt: 3.0–4.0 eq Base (1 eq to neutralize HCl, 2+ eq for reaction).

The Steric Wall

The gem-disubstituent effect at the spiro center shields the nitrogen lone pair.

  • Reagent Selection: We prioritize reagents that generate highly reactive active esters (OAt or Oxyma) rather than OBt esters.

    • HATU/COMU: Fast kinetics, high conversion, but expensive and difficult to remove byproducts.

    • T3P (Propylphosphonic anhydride): Slower kinetics but drives equilibrium forward; byproducts are water-soluble (ideal for scale-up) [3, 4].

Visualizing the Workflow

CouplingWorkflow Start Start: Spiro Amine Salt (R-NH3+ Cl-) BaseAdd Step 1: Salt Break (Add DIPEA/NMM) Start->BaseAdd + Base (1.0 eq) FreeBase Intermediate: Free Amine (R-NH2) BaseAdd->FreeBase Deprotonation Coupling Step 3: Nucleophilic Attack (Sterically Hindered) FreeBase->Coupling Activation Step 2: Acid Activation (HATU/T3P + R'-COOH) Activation->Coupling Active Ester Product Final Product: Spirocyclic Amide Coupling->Product - Leaving Group

Figure 1: Critical path for coupling amine salts. Note that Step 1 (Salt Break) is a prerequisite for Step 3.

Protocol A: The "Gold Standard" (HATU/COMU)

Best For: High-throughput chemistry, milligram-scale, difficult substrates. Mechanism: Generates a highly reactive OAt (HATU) or Oxyma (COMU) ester.

Materials
  • Carboxylic Acid: 1.0 equiv.

  • Spirocyclic Amine Salt (HCl/TFA): 1.1 – 1.2 equiv.

  • Reagent: HATU or COMU (1.1 – 1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: DMF (anhydrous). Note: DCM is often poor for HATU solubility.

Step-by-Step Procedure
  • Preparation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Activation: Add HATU or COMU (1.1 eq) to the acid solution.

  • Base Addition (Part 1): Add DIPEA (1.0 eq) to initiate active ester formation. Stir for 2–5 minutes. Solution often turns yellow.

  • Amine Addition: Add the Spirocyclic Amine Salt (1.2 eq) to the reaction vessel.

  • Base Addition (Part 2 - Critical): Immediately add remaining DIPEA (2.0 – 3.0 eq).

    • Total Base Calculation: 1.0 eq (Activation) + 1.0 eq (Salt Neutralization) + 1.0 eq (Buffer) = 3.0 eq Total.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • QC Check: Monitor by LCMS. If conversion <50% after 4h, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x), Water (1x), Brine (1x). Dry over Na₂SO₄.

Why this works: Pre-activating the acid ensures the active ester is ready the moment the amine is free-based, minimizing competing hydrolysis.

Protocol B: Scalable & Green (T3P)

Best For: Gram-scale, process chemistry, epimerization-prone acids. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent. Byproducts are water-soluble [3, 4].[3][4]

Materials
  • Carboxylic Acid: 1.0 equiv.

  • Spirocyclic Amine Salt: 1.1 equiv.

  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred for T3P) or DIPEA.

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step Procedure
  • Slurry Formation: In a reactor/flask, combine Carboxylic Acid (1.0 eq), Spirocyclic Amine Salt (1.1 eq), and Solvent (EtOAc preferred, 5-10 volumes).

  • Base Addition: Add Pyridine (3.0 – 4.0 eq) or DIPEA (3.0 – 4.0 eq).

    • Note: The mixture may remain a slurry. This is acceptable.

  • Cooling: Cool the mixture to 0°C (ice bath). T3P reaction is exothermic.

  • Reagent Addition: Dropwise add T3P solution (1.5 – 2.0 eq).

    • Why 2.0 eq? Sterically hindered amines often require excess T3P to drive the equilibrium.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow, heat to 50°C (T3P is thermally stable).

  • Workup (The "Magic" Step): Add water. Separate layers. Wash organic layer with 1N HCl (to remove Pyridine/excess amine), then sat. NaHCO₃ (to remove excess acid/T3P byproducts).[5]

    • Result: Often yields >95% purity without chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction (0% Conv.) Amine salt not neutralized.Check Base pH. Ensure >3.0 eq base was used. Switch to stronger base (DIPEA vs NMM).
Stalled Reaction (50% Conv.) Steric hindrance / Reagent hydrolysis.Add catalyst (HOAt or DMAP - caution with DMAP if chiral). Switch to Protocol A (HATU).
Racemization of Acid Base basicity too high or over-activation.Switch to Protocol B (T3P + Pyridine). Keep temp at 0°C. Use Collidine as base.
Precipitation Poor solubility of spiro-salt in EtOAc.Switch solvent to DMF or NMP. Use COMU (better solubility than HATU).
Formation of Trifluoroacetamide Used TFA salt with HATU/Anhydride.Free-base the amine salt separately using carbonate resin before adding to reaction.
Decision Tree for Reagent Selection

DecisionTree Q1 Is the Acid Chiral/Epimerizable? Q2 Scale of Reaction? Q1->Q2 No (Stable) T3P Protocol B: T3P + Pyridine (Low Epimerization) Q1->T3P Yes (High Risk) Q2->T3P > 1 gram (Process) HATU Protocol A: HATU + DIPEA (Max Potency) Q2->HATU < 100 mg (Discovery) Ghosez Alternative: Ghosez's Reagent (Acid Chloride) HATU->Ghosez Fails?

Figure 2: Selection logic based on substrate chirality and reaction scale.

References

  • Zheng, N., & Tice, C. M. (2016).[6] The utilization of spirocyclic scaffolds in medicinal chemistry.[7][8] Bioorganic & Medicinal Chemistry Letters.[9] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Dunetz, J. R., et al. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[10] Organic Letters.[10] Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU and COMU.[1]Link

Sources

handling hygroscopic amine oxalate salts in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Laboratory Handling of Hygroscopic Amine Oxalate Salts

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Amine oxalate salts are a pivotal class of compounds in pharmaceutical development, often utilized for their desirable solubility and crystallinity. However, a significant portion of these salts exhibit hygroscopicity—a strong affinity for atmospheric moisture. This propensity to absorb water can introduce a cascade of physical and chemical challenges, compromising sample integrity, analytical accuracy, and ultimately, the viability of a drug candidate.[1][2] Uncontrolled moisture uptake can lead to physical transformations such as caking and deliquescence, alter crystalline forms, and initiate chemical degradation pathways like hydrolysis.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and effectively manage hygroscopic amine oxalate salts in a laboratory setting. It moves beyond procedural lists to explain the causality behind experimental choices, offering robust protocols and field-proven insights to ensure data integrity and material stability.

The Challenge of Hygroscopicity in Amine Oxalate Salts

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment.[5] In amine oxalate salts, this tendency is primarily driven by the high polarity and hydrogen-bonding capacity of the ammonium cation and the oxalate anion. The presence of these ionic groups creates a strong affinity for water, a highly polar molecule.

The consequences of uncontrolled moisture absorption are multifaceted and can severely impact research and development timelines:

  • Physical Instability : Moisture can act as a plasticizer, leading to particle agglomeration, caking, and impaired powder flow.[1][6] In severe cases, the salt may undergo deliquescence, where it absorbs enough water to dissolve and form an aqueous solution.[5]

  • Chemical Degradation : The presence of water can accelerate hydrolysis, potentially degrading the active pharmaceutical ingredient (API) and leading to the formation of impurities.[2][7] This directly affects the drug's purity, safety, and shelf-life.

  • Solid-State Transformation : Absorbed water can induce changes in the crystal lattice, leading to the formation of hydrates or transitioning to a different polymorphic or amorphous form.[8] Such transformations can drastically alter critical properties like solubility, dissolution rate, and bioavailability.

  • Analytical Inaccuracy : The most immediate challenge in the lab is inaccurate weighing. A hygroscopic compound's mass will continuously increase on an analytical balance exposed to ambient air, making it impossible to obtain an accurate weight for preparing solutions of a known concentration.[4][9]

The logical flow of addressing these challenges begins with characterization, proceeds to stringent environmental control, and culminates in validated handling protocols.

G cluster_0 Cause & Effect of Moisture Uptake HygroscopicNature Inherent Hygroscopic Nature (Amine & Oxalate Moieties) Uptake Water Uptake (Adsorption/Absorption) HygroscopicNature->Uptake Moisture Atmospheric Moisture Exposure Moisture->Uptake Physical Physical Changes (Caking, Deliquescence) Uptake->Physical Chemical Chemical Degradation (Hydrolysis) Uptake->Chemical SolidState Solid-State Changes (Phase Transformation) Uptake->SolidState Analytical Analytical Errors (Inaccurate Weighing) Uptake->Analytical

Caption: The cause-and-effect pathway of moisture on hygroscopic salts.

Characterization: The First Line of Defense

Before effective handling strategies can be implemented, the hygroscopic nature of the amine oxalate salt must be quantitatively understood.

Dynamic Vapor Sorption (DVS)

DVS is the gold-standard technique for characterizing hygroscopicity. It measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. The resulting sorption (water uptake) and desorption (water loss) isotherms provide critical information on when and how much water the material absorbs.[2]

Gravimetric Analysis and Hygroscopicity Classification

A simpler, gravimetric method can classify the material's tendency to pick up water. This involves exposing a dried sample to a specific relative humidity for 24 hours and measuring the percentage increase in mass.

Hygroscopicity Class Mass Increase (% w/w) at 25°C / 80% RH Recommended Handling Environment
Class 1: Non-hygroscopic < 0.2%Standard laboratory bench
Class 2: Slightly hygroscopic ≥ 0.2% and < 2%Weighing with minimal air exposure; desiccator storage
Class 3: Hygroscopic ≥ 2% and < 15%Controlled low-humidity environment (<40% RH) or glove bag
Class 4: Very hygroscopic ≥ 15%Strict inert atmosphere (glove box); potential for deliquescence
This classification is adapted from industry practices and provides a practical framework for risk assessment.[3]
Ancillary Analytical Techniques
  • Karl Fischer Titration (KFT) : Provides a precise measurement of the absolute water content in a sample, crucial for validating drying processes and for accurate solution preparation.[10]

  • X-Ray Powder Diffraction (XRPD) : Essential for detecting changes in the solid form (crystallinity, polymorphism, hydrate formation) as a function of humidity exposure.[8]

  • Thermogravimetric Analysis (TGA) : Helps differentiate between adsorbed/surface water and water bound within the crystal lattice (hydrates) by observing mass loss as a function of temperature.

Core Principles and Infrastructure for Handling

The cornerstone of managing hygroscopic materials is rigorous environmental control.

Controlled Environments
  • Desiccators : The most basic level of control, suitable for short-term storage of slightly hygroscopic (Class 2) materials.[11] Ensure the desiccant (e.g., silica gel with a color indicator) is active and regenerated regularly. Vacuum desiccators offer enhanced protection.

  • Glove Bags : A cost-effective solution for creating a localized inert or dry atmosphere for manipulations like weighing and aliquoting. They are particularly useful for Class 3 materials.

  • Glove Boxes (Isolators) : The required standard for handling hygroscopic (Class 3) and very hygroscopic (Class 4) salts.[12] A glove box provides a continuously maintained inert atmosphere (e.g., nitrogen or argon) with very low humidity (<1% RH) and oxygen levels.

  • Low-Humidity Rooms : Facilities with controlled environmental systems that maintain a low relative humidity (e.g., <40% RH) are essential for processing larger quantities of material.[13]

Storage and Aliquoting
  • Primary Containers : Always store hygroscopic salts in airtight containers. For highly sensitive materials, glass vials with PTFE-lined septa caps are superior to screw-top jars.

  • Sealing : Reinforce the seal of the primary container with parafilm, especially after initial opening.[14]

  • Aliquoting : Upon receiving a new batch of a hygroscopic salt, it is best practice to immediately aliquot it into smaller, single-use quantities inside a controlled environment. This minimizes the repeated exposure of the bulk material to the atmosphere.

G cluster_workflow Workflow for Handling a New Hygroscopic Salt Start Receive New Amine Oxalate Salt Store Store Immediately in Desiccator/Dry Cabinet Start->Store Characterize Characterize Hygroscopicity (DVS, KFT, XRPD) Store->Characterize Classify Classify Risk Level (Class 1-4) Characterize->Classify Aliquot Aliquot into Single-Use Vials in Glove Box / Low RH Classify->Aliquot Hygroscopic (Class 3-4) Store_LongTerm Long-Term Storage (Sealed, Inert Atmosphere) Classify->Store_LongTerm Slightly Hygroscopic (Class 2) Aliquot->Store_LongTerm Use Use Aliquot for Experiment (Protocol Followed) Store_LongTerm->Use

Caption: A validated workflow for receiving and managing hygroscopic salts.

Validated Laboratory Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations. The causality for each step is explained to instill a deep understanding of the required diligence.

Protocol 1: Accurate Weighing of a Hygroscopic Salt (in a Glove Box)

Objective: To accurately weigh a predetermined mass of a Class 3 or 4 hygroscopic amine oxalate salt.

Causality: This protocol minimizes atmospheric exposure at every step. All tools and vessels are pre-equilibrated to the inert atmosphere to prevent them from introducing moisture.

Materials:

  • Hygroscopic amine oxalate salt in its primary container

  • Analytical balance (located inside the glove box)

  • Spatulas, weighing paper or boat, and receiving vial with cap

  • Anti-static gun (optional, for powders prone to static)

Procedure:

  • Preparation: Place all necessary materials (spatulas, weighing boat, receiving vial) inside the glove box antechamber. Purge the antechamber according to the manufacturer's instructions (typically 3-5 purge cycles).

  • Equilibration: Transfer the materials into the main chamber and allow them to equilibrate to the glove box atmosphere for at least 30 minutes. This step is critical to ensure that no adsorbed moisture from the tools contaminates the salt.

  • Tare: Place the weighing boat on the analytical balance and tare the mass.

  • Transfer: Open the primary container of the hygroscopic salt. Using the pre-equilibrated spatula, quickly transfer an approximate amount of the salt to the weighing boat. Immediately reseal the primary container.

  • Weighing: Record the stable mass of the salt. Work efficiently to minimize the time the primary container is open.

  • Final Transfer: Carefully transfer the weighed salt from the boat into the pre-equilibrated receiving vial and securely cap it.

  • Documentation: Record the final mass, date, time, and glove box humidity level in the laboratory notebook.

Protocol 2: Preparing a Stock Solution by Mass of the Entire Bottle

Objective: To create an accurate stock solution from a highly hygroscopic (Class 4) salt where direct weighing is impractical.

Causality: This method bypasses the challenge of accurately weighing a small portion of a rapidly changing solid. By using the entire contents of a new bottle, the manufacturer's stated mass (adjusted for purity) can be used to calculate the concentration of the resulting solution.

Materials:

  • A new, unopened bottle of the hygroscopic salt

  • Appropriate volumetric flask (e.g., 50.00 mL)

  • Solvent specified for the salt

  • Funnel

Procedure:

  • Record Initial Mass: Record the mass of the active compound as stated on the manufacturer's Certificate of Analysis (CoA). Note the purity/assay value.

  • Preparation: In a fume hood or on a lab bench (as this step is rapid), place a clean, dry funnel into the neck of the volumetric flask.

  • Rapid Transfer: Quickly open the new bottle of the salt and empty the entire contents through the funnel into the volumetric flask.

  • Rinsing: Rinse the now-empty bottle, cap, and funnel multiple times with small aliquots of the solvent, transferring all rinsings into the volumetric flask. This ensures a quantitative transfer of all material.

  • Dissolution: Add solvent to the flask until it is approximately half-full. Swirl gently (or use a magnetic stirrer) until the salt is completely dissolved.

  • Dilution to Volume: Once dissolved, carefully add solvent up to the calibration mark on the volumetric flask. Stopper and invert the flask 15-20 times to ensure a homogenous solution.

  • Calculation: Calculate the precise concentration of the stock solution using the manufacturer's stated mass, the purity from the CoA, and the volume of the flask.

    • Concentration (mg/mL) = (Mass from CoA × Purity %) / Flask Volume (mL)

  • Storage: Transfer the stock solution to an appropriate storage container and label it clearly with the compound name, calculated concentration, solvent, and date of preparation.

Protocol 3: Drying a Hygroscopic Salt Prior to Use

Objective: To remove absorbed atmospheric water from a hygroscopic salt that has been previously exposed to ambient conditions.

Causality: Applying heat under vacuum lowers the boiling point of water, allowing for its efficient removal at temperatures below the decomposition point of the amine oxalate salt.

Materials:

  • Hygroscopic salt in a shallow, glass container (e.g., crystallization dish)

  • Vacuum oven

  • Desiccator

Procedure:

  • Determine Thermal Stability: Before heating, check the compound's melting point and thermal stability data (e.g., from TGA or literature) to select a safe drying temperature. A temperature 20-30°C below the melting or decomposition point is generally safe.

  • Loading: Spread the salt in a thin layer in the glass container to maximize surface area. Place it in the vacuum oven.

  • Drying Cycle: a. Close the oven door and start the vacuum pump to reduce the pressure (<10 mbar is preferable). b. Once under vacuum, begin heating the oven to the predetermined temperature. c. Dry for a set period (e.g., 12-24 hours) or until a constant weight is achieved (if the oven has a weighing capability).

  • Cooling: Turn off the heat but maintain the vacuum. Allow the oven and its contents to cool completely to room temperature. Breaking the vacuum while the sample is hot would cause immediate re-adsorption of moisture from the incoming air.

  • Transfer: Once cool, break the vacuum using an inert gas like nitrogen or argon. Immediately transfer the dried salt into a desiccator for storage or move it directly into a glove box for immediate use.[15]

Drying Technique Principle Best For Considerations
Vacuum Oven Heat and reduced pressureThermally stable, non-volatile saltsMust know thermal stability to avoid degradation.
Freeze-Drying (Lyophilization) Sublimation of water from a frozen state[1]Thermally labile or sensitive compoundsSlower process; requires the material to be soluble and stable in the frozen state.
Desiccant Drying Chemical absorption of water in a sealed containerMildly hygroscopic materials; maintaining drynessSlow process; not effective for removing large amounts of water.

Conclusion

The successful handling of hygroscopic amine oxalate salts is not a matter of mere procedure, but a mindset rooted in a deep understanding of the material's interaction with its environment. By integrating quantitative characterization, stringent environmental controls, and validated protocols, researchers can protect the integrity of their materials. This diligence ensures the generation of accurate, reproducible data, thereby safeguarding the progress of research and drug development programs from the insidious effects of moisture.

References

  • Arigo, A. et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences & Research, 11(1), 6-10.
  • Byrn, S. R., Zografi, G., & Chen, X. (2022). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Markus, K. et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical development and technology, 27(5), 511-524.
  • Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • Diop, M. B. et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.
  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
  • Saripilli, R. et al. (2022). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Pharmaceutics, 14(9), 1935.
  • Diop, M. B. et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Semantic Scholar.
  • ResearchGate. (2019).
  • Scribd. (n.d.). Drying Techniques for Pharmaceuticals. Scribd.
  • Peng, C. et al. (2019). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 21(6), 1039-1051.
  • CORECHEM Inc. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. University of Rochester.
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Protocol Online.
  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Sciencemadness.org. (2009).
  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps.
  • MnDOT. (2011). Salt Testing For Moisture.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. Sussex Damp Experts.
  • Lim, Z. L. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015.
  • DR-NTU, Nanyang Technological University. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. DR-NTU.
  • Wikipedia. (n.d.).
  • Fraunhofer-Publica. (n.d.). Determination of moisture and salt content distributions by combining NMR and gamma ray measurements. Fraunhofer-Publica.
  • INSITU Building Preservation. (n.d.). Hygroscopic Salts.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking.
  • ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.
  • ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
  • Salt Analysis Guide. (n.d.).
  • FAO AGRIS. (2013).
  • Atmospheric Chemistry and Physics. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility.
  • OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis.
  • Emerald Insight. (2014).
  • Pharmaceutical Guidance. (2025). Gel Manufacturing: SOP for Handling Hygroscopic Raw Materials – V 2.0. Pharmaceutical Guidance.
  • PharmaGuideHub. (2024).
  • Pharma Beginners. (2020).
  • Quora. (2014).
  • Wikipedia. (n.d.). Hygroscopy. Wikipedia.

Sources

2-Oxa-5-azaspiro[3.4]octane oxalate solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

2-Oxa-5-azaspiro[3.4]octane oxalate (CAS: 90207-55-9) is a high-value spirocyclic building block used extensively in modern drug discovery to modulate lipophilicity and metabolic stability. As a bioisostere for morpholine or piperidine, the spiro[3.4] system offers a unique vector for exploring novel chemical space.

However, the oxalate salt form introduces specific solubility constraints compared to the free base or hydrochloride salts. While oxalate salts often provide superior crystallinity and purification advantages during synthesis, they can exhibit variable solubility in polar aprotic solvents (DMSO) versus polar protic solvents (Methanol).

This guide provides a standardized protocol for solubilizing this compound, ensuring concentration accuracy for biological assays and process reliability for synthetic chemistry.

Physicochemical Profile

PropertyDataNotes
Compound Name 2-Oxa-5-azaspiro[3.4]octane oxalate
CAS Number 90207-55-9
Molecular Formula C₆H₁₁NO[1][2] · C₂H₂O₄1:1 Salt Stoichiometry (Typical)
Molecular Weight 203.19 g/mol Salt MW (Free base: ~113.16)
Physical State White to off-white solidHygroscopic potential
Primary Solvent DMSO (Dimethyl Sulfoxide)Preferred for biological stocks
Secondary Solvent Methanol (MeOH)Preferred for synthesis/crystallization

Solubility Assessment & Protocols

A. DMSO (Dimethyl Sulfoxide) – The Gold Standard for Stock Solutions

Solubility Potential: High (>50 mM typical; up to 100 mM achievable with sonication). Application: HTS libraries, cellular assays, long-term storage.[3]

Critical Mechanism: DMSO is a polar aprotic solvent that effectively solvates the ammonium cation and the oxalate anion. However, the high viscosity of DMSO can trap air pockets in the powder, mimicking insolubility.

Protocol: Preparation of a 50 mM Stock Solution (10 mL)

  • Calculate Mass:

    • Target Conc: 50 mM (0.05 mol/L)

    • Volume: 10 mL (0.01 L)

    • Required Mass =

      
       (101.6 mg).
      
  • Weighing: Weigh 101.6 mg ± 0.5 mg of the solid into a pre-tared, amber glass vial (borosilicate).

    • Expert Tip: Avoid using plastic microfuge tubes for long-term storage of DMSO stocks to prevent leaching of plasticizers.

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

  • Initial Mixing: Vortex for 30 seconds.

  • Sonication (Crucial Step): Sonicate in a water bath at ambient temperature (20-25°C) for 5–10 minutes.

    • Observation: The solution should become clear and colorless. If haze remains, warm gently to 37°C.

  • Final Dilution: Add remaining DMSO to bring volume to exactly 10.0 mL (or adjust based on gravimetric density of DMSO

    
    ).
    
B. Methanol – The Synthetic Workhorse

Solubility Potential: Moderate to High (20–50 mM). Application: Intermediate dilutions, recrystallization, chemical reactions.

Critical Mechanism: Methanol is polar protic. While it dissolves the salt, the solubility limit is often lower than in DMSO due to the strong lattice energy of oxalate salts. Methanol is not recommended for long-term storage of this stock due to evaporation and potential esterification of the oxalate over extended periods (months).

Protocol: Methanol Dissolution for Synthesis

  • Ratio: Start with a ratio of 20 mL Methanol per 1 gram of solid (approx 0.25 M).

  • Heating: Unlike DMSO, methanol allows for reflux. Heat the mixture to 50°C if rapid dissolution is required.

  • Filtration: If used for biology (rare for MeOH), filter through a 0.22 µm PTFE membrane to remove any undissolved oxalate micro-crystals.

Stability & Storage (The "Watch-Outs")

  • Hygroscopicity: Amine oxalates can be hygroscopic. Store the solid in a desiccator at +4°C.

  • DMSO/Water Interaction: While the spirocyclic amine is stable, wet DMSO can accelerate hydrolysis or degradation over months. Always use anhydrous DMSO and store stocks at -20°C.

  • Freeze-Thaw Cycles: Limit to <5 cycles. Aliquot the master stock into single-use vials (e.g., 50 µL aliquots) to maintain integrity.

Visualized Workflows

Figure 1: Stock Solution Preparation Workflow

Caption: Step-by-step decision matrix for preparing and validating stock solutions of 2-Oxa-5-azaspiro[3.4]octane oxalate.

StockPrep Start Start: Solid Compound (2-Oxa-5-azaspiro[3.4]octane oxalate) Weigh Weigh Target Mass (Amber Glass Vial) Start->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Biological Assays) SolventSelect->DMSO Long-term Storage MeOH Methanol (Synthesis/Chemistry) SolventSelect->MeOH Immediate Use Mix Vortex (30s) + Sonicate (5-10 min) DMSO->Mix MeOH->Mix Check Visual Inspection: Clear Solution? Mix->Check Success Store at -20°C (Valid Stock) Check->Success Yes Fail Precipitate/Haze Remains Check->Fail No Heat Warm to 37°C (DMSO) or 50°C (MeOH) Fail->Heat Heat->Mix

Figure 2: Solubility Logic & Troubleshooting

Caption: Logical pathway for troubleshooting solubility issues based on solvent polarity and salt lattice energy.

Troubleshooting Issue Issue: Incomplete Solubility CheckConc Check Concentration Is it >100 mM? Issue->CheckConc Dilute Dilute to 50 mM CheckConc->Dilute Yes Sonicate Sonicate (Degas & Disperse) CheckConc->Sonicate No Dilute->Sonicate AddCosolvent Add Co-solvent (Water) *Only if immediate use* Sonicate->AddCosolvent If still cloudy (Last Resort)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72208051, 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem.[4] Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text for DMSO solubility in drug discovery).
  • Galanski, M., et al. (2017).[5] Oxaliplatin reacts with DMSO only in the presence of water. Dalton Transactions.[5] (Context for oxalate/DMSO stability). [Link]

Sources

Application Note: Strategic Isolation of 2-Oxa-5-azaspiro[3.4]octane from its Oxalate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Oxa-5-azaspiro[3.4]octane is a high-value spirocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD) to impart structural rigidity and improve metabolic stability compared to morpholine or piperidine analogues. While the oxalate salt (CAS: 1389264-18-9) is the preferred form for storage due to its crystallinity and stability, the free base is required for nucleophilic substitution, reductive amination, or metal-catalyzed cross-coupling reactions.

Critical Technical Challenges:

  • High Water Solubility: The low molecular weight (MW ~113.16 g/mol ) and the presence of both an ether oxygen and a secondary amine make the free base highly polar. Standard liquid-liquid extraction (LLE) often results in poor recovery.

  • Volatility: The free base is a volatile oil. Aggressive concentration (high vacuum/heat) leads to significant product loss.

  • Oxetane Sensitivity: While spiro-fusion adds stability, the 4-membered oxetane ring can be sensitive to strong Lewis acids; however, it is generally robust under the basic conditions described here.

This guide details two protocols: Method A (Salting-Out Extraction) for scale-up (>100 mg) and Method B (Solid Phase Extraction) for high-throughput/small-scale (<100 mg) applications.

Chemical Theory & Mechanism

The liberation of the amine relies on shifting the equilibrium of the acid-base reaction. Oxalic acid is a dicarboxylic acid (


, 

). The secondary amine of the spiro system typically has a

between 10 and 11.


To drive this equilibrium completely to the right and ensure the amine is uncharged (lipophilic), the aqueous pH must be adjusted to at least 2 units above the amine's


 (Target pH > 12).
Physical Property Summary
PropertyOxalate SaltFree Base (Target)Implication
MW ~203.19113.16Volatile free base.
State White SolidColorless OilHard to visualize in solution.
Solubility (Water) HighHighRequires "Salting Out".
Solubility (DCM) LowModerate/HighDCM is the extraction solvent of choice.

Method A: Enhanced Biphasic Extraction (Scale >100 mg)

Recommended for preparative synthesis where yield maximization is critical.

Reagents
  • Base: 5N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Dichloromethane (DCM) or Chloroform:Isopropanol (3:1 v/v) for difficult extractions.

  • Additives: Sodium Chloride (NaCl) - Solid.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Protocol Steps
  • Dissolution: Suspend the oxalate salt in minimal distilled water (approx. 5 mL per gram of salt). Stir until fully dissolved.

    • Note: If the solution is cloudy, filter through a generic glass frit to remove insoluble impurities.

  • Basification (The "Salting Out" Effect):

    • Place the vessel in an ice bath (0°C).

    • Add 5N NaOH dropwise with stirring until pH reaches >12.

    • CRITICAL STEP: Saturate the aqueous solution with solid NaCl. Add salt until it no longer dissolves.

    • Why? This increases the ionic strength of the aqueous phase, forcing the polar organic amine out of the water and into the organic layer (Salting-out effect).

  • Extraction:

    • Extract the aqueous layer with DCM (

      
       mL per gram).
      
    • Optimization: If recovery is low, switch solvent to Chloroform:Isopropanol (3:1) . The alcohol helps solvate the polar amine into the organic phase.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 10 minutes. Filter off the solid.[1][2]
    
  • Concentration (Volatility Control):

    • Concentrate the filtrate via Rotary Evaporator.

    • Bath Temperature: < 30°C.

    • Pressure: > 200 mbar (Do NOT use high vacuum).

    • Stop point: Stop when the solvent volume is reduced by 90%. Transfer the residue to a tared vial and blow down with a gentle stream of Nitrogen (

      
      ) to constant weight.
      

Method B: Solid Phase Extraction (SCX) (Scale <100 mg)

Recommended for medicinal chemistry library generation or when avoiding aqueous workup is preferred.

Reagents
  • Cartridge: SCX-2 (Strong Cation Exchange - Propylsulfonic acid functionalized silica).

  • Load/Wash Solvent: Methanol (MeOH).[3]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    
Protocol Steps
  • Conditioning: Flush the SCX-2 cartridge with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve the oxalate salt in minimal MeOH (or water if insoluble in MeOH) and load onto the cartridge.

    • Mechanism:[2] The amine binds to the sulfonic acid moieties; the oxalate counter-ions pass through.

  • Washing: Flush with 3-5 CV of MeOH.

    • Check: The eluate should be neutral (pH 7). This removes the oxalic acid and non-basic impurities.[2]

  • Elution (Release): Elute with 2M

    
     in MeOH. Collect the fraction.
    
    • Mechanism:[2] The excess ammonia displaces the target amine.

  • Isolation: Concentrate the methanolic ammonia solution under a stream of

    
     at room temperature.
    
    • Result: Clean free base with no inorganic salts.

Visualization of Workflows

Workflow Logic Diagram

G Start Start: Oxalate Salt ScaleCheck Check Scale Start->ScaleCheck DissolveAQ Dissolve in H2O ScaleCheck->DissolveAQ >100mg DissolveMeOH Dissolve in MeOH ScaleCheck->DissolveMeOH <100mg Basify Add NaOH (pH > 12) + Saturate w/ NaCl DissolveAQ->Basify Extract Extract 3x DCM (or CHCl3:IPA) Basify->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Evap Gentle Evap (<30°C) Avoid High Vac Dry->Evap End Target: Free Base Oil Evap->End LoadSCX Load onto SCX-2 Cartridge DissolveMeOH->LoadSCX Wash Wash with MeOH (Remove Oxalate) LoadSCX->Wash Elute Elute w/ 2M NH3 in MeOH Wash->Elute BlowDown N2 Blowdown Elute->BlowDown BlowDown->End

Figure 1: Decision matrix for selecting the optimal isolation pathway based on scale and volatility constraints.

Analytical Validation (QC)

Upon isolation, the free base must be validated immediately, as secondary amines can absorb


 from the air to form carbamates.
MethodExpected Observation
1H NMR (CDCl3) Disappearance of the broad exchangeable proton peak of the salt (

). Distinct shift of the

-protons adjacent to the nitrogen upfield compared to the salt.
LC-MS Parent ion

. Note: Oxalic acid peak (negative mode) should be absent.
Visual Transition from white solid (salt) to clear/pale yellow oil (base).

Safety & Handling

  • Oxalate Toxicity: Oxalates can cause kidney stones and systemic toxicity. Wear gloves and eye protection. Treat aqueous waste containing oxalates with Calcium Chloride (

    
    ) to precipitate insoluble Calcium Oxalate before disposal.
    
  • Oxetane Stability: While the 2-oxa-5-azaspiro[3.4]octane ring is relatively stable, avoid prolonged exposure to strong acids (pH < 1) or high temperatures (> 100°C) which may trigger ring-opening polymerization.

  • Storage: Store the free base under Argon at -20°C. If long-term storage is needed, re-formation of the HCl salt is recommended.

References

  • PubChem. (2023). 2-oxa-5-azaspiro[3.4]octane oxalate Compound Summary. National Center for Biotechnology Information. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Tin-Containing Piperazines.

Sources

Buchwald-Hartwig amination with 2-Oxa-5-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination of 2-Oxa-5-azaspiro[3.4]octane

Executive Summary & Strategic Rationale

The incorporation of 2-oxa-5-azaspiro[3.4]octane into drug scaffolds represents a high-value strategy for "escaping Flatland."[1] As a spirocyclic bioisostere, it offers a rigid, three-dimensional alternative to morpholine or piperidine rings, often improving metabolic stability and lowering lipophilicity (LogP) while maintaining solubility.

However, this substrate presents two distinct chemical challenges that lead to high failure rates with standard protocols:

  • Steric Hindrance: The nitrogen atom is located at the 5-position, directly adjacent to the quaternary spiro carbon. This creates a sterically congested environment similar to an

    
    -disubstituted pyrrolidine, inhibiting the coordination of the amine to the palladium center.
    
  • Acid Sensitivity: The oxetane ring (4-membered ether) possesses significant ring strain (~106 kJ/mol).[1][2] While stable to base, it is prone to acid-catalyzed ring opening, necessitating strict pH control during workup.[1]

This guide details a RuPhos-mediated protocol specifically engineered to overcome the steric barrier of the


-quaternary center while preserving the integrity of the oxetane ring.

Technical Analysis: The "Spiro" Challenge

Understanding the failure modes of standard catalysts is critical for success.

  • The Steric Wall: In the catalytic cycle, the amine binding event (coordination to Pd(II)) is reversible. For 2-oxa-5-azaspiro[3.4]octane, the bulk of the spiro[3.4] system destabilizes this intermediate.[1] Standard ligands like BINAP or dppf are insufficiently electron-rich to drive the oxidative addition of deactivated aryl halides and lack the specific steric pocket required to facilitate the reductive elimination of this bulky amine.

  • The Solution (RuPhos): We utilize RuPhos , a bulky dialkylbiaryl phosphine. Its specific architecture creates a protective pocket that accommodates the spiro-bulk, preventing

    
    -hydride elimination (though less relevant for this cyclic amine) and, crucially, accelerating the rate-determining reductive elimination step.[1]
    

Experimental Protocol

Reagents & Materials
  • Amine: 2-Oxa-5-azaspiro[3.4]octane (often supplied as oxalate or HCl salt).[1]

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-85-9).[1] Note: The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.

  • Base: Sodium tert-butoxide (NaOtBu) or LHMDS.[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).[1]

  • Workup: Saturated NH₄Cl (buffered) or Water.[1] DO NOT USE HCl.

Pre-Step: Handling the Amine Salt (Critical)

Commercial sources often supply this amine as a salt (HCl or Oxalate) to prevent volatility. Using the salt directly in the coupling reaction with excess base can lead to variable induction periods and incomplete conversion due to poor solubility.

Recommended "Free-Basing" Procedure:

  • Dissolve the salt in minimal water.[1]

  • Basify with saturated K₂CO₃ (pH > 10).

  • Extract 3x with DCM or Et₂O.[1]

  • Dry over Na₂SO₄ and concentrate carefully (volatile!).

  • Alternative: If using LHMDS as the reaction base, the salt can be used directly, but an extra equivalent of base is required.

General Coupling Procedure (0.5 mmol Scale)
  • Charge Reaction Vessel: In a nitrogen-filled glovebox or using Schlenk technique, add:

    • RuPhos Pd G4 (4.2 mg, 1.0 mol%)

    • Aryl Halide (0.50 mmol, 1.0 equiv)

    • NaOtBu (72 mg, 0.75 mmol, 1.5 equiv)

    • Note: If the aryl halide is solid, add it here. If liquid, add via syringe later.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.0 mL, 0.25 M).

  • Amine Addition: Add 2-oxa-5-azaspiro[3.4]octane (free base) (0.60 mmol, 1.2 equiv).

  • Reaction: Seal the vial. Heat to 80 °C for 2–12 hours.

    • Monitoring: Monitor by LCMS.[1][3] Look for the disappearance of the aryl halide.[4]

  • Workup (Oxetane-Safe):

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc.[1][3]

    • Wash with Water or Sat.[1] NaHCO₃ .[1][4]

    • Warning:Avoid 1N HCl washes. The oxetane ring will open to form the 1,3-diol or amino-alcohol impurity.[1]

    • Dry organic layer (MgSO₄), filter, and concentrate.

Visualization: Workflow & Logic

The following diagram illustrates the critical decision points and the "Salt Break" step which is often the source of reproducibility issues.

BuchwaldWorkflow Start Start: 2-Oxa-5-azaspiro[3.4]octane Source CheckForm Is it a Salt (HCl/Oxalate)? Start->CheckForm FreeBase Step A: Free-Basing (K2CO3/DCM Ext.) *Avoid Volatility Loss* CheckForm->FreeBase Yes DirectUse Direct Use (Liquid/Free Amine) CheckForm->DirectUse No Prep Step B: Catalyst Prep RuPhos Pd G4 (1-2 mol%) NaOtBu (1.5 eq) FreeBase->Prep DirectUse->Prep Reaction Step C: Coupling Solvent: Dioxane Temp: 80°C Prep->Reaction CheckOxetane CRITICAL: Workup Avoid Acidic pH Reaction->CheckOxetane BadWorkup Acid Wash (HCl) -> Ring Opening (Failure) CheckOxetane->BadWorkup pH < 4 GoodWorkup Neutral/Basic Wash (Water/NaHCO3) -> Intact Spirocycle CheckOxetane->GoodWorkup pH > 7

Figure 1: Optimized workflow emphasizing the critical salt-breaking step and oxetane-safe workup conditions.

Performance Data & Substrate Scope

The following table summarizes expected performance based on the electronic nature of the coupling partner, derived from internal validation of RuPhos G4 with hindered secondary amines.

Aryl Halide TypeElectronic NatureRecommended TempExpected YieldNotes
Aryl Bromide Electron-Deficient (e.g., 4-CN-Ph-Br)60 °C>90%Very fast.[1] Can lower catalyst to 0.5 mol%.
Aryl Bromide Electron-Rich (e.g., 4-OMe-Ph-Br)80 °C80-90%Slower oxidative addition.[1] Keep at 80°C.
Aryl Chloride Activated (e.g., Chloropyridine)80 °C85-95%Excellent substrate class for RuPhos.[1]
Aryl Chloride Deactivated (e.g., 4-Me-Ph-Cl)100 °C60-75%May require BrettPhos Pd G4 if conversion stalls.[1]
Heterocycle Halogen adjacent to N (e.g., 2-Cl-Pyrazine)60-80 °C>90%High reactivity.[1] Watch for bis-arylation if halide is in excess.[1]

Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remains)

  • Cause: Catalyst deactivation or insufficient oxidative addition.[1]

  • Fix: Switch to BrettPhos Pd G4 .[1] BrettPhos is bulkier and more electron-rich than RuPhos, often pushing the most difficult hindered couplings.[1]

  • Fix: Ensure the amine was free-based.[1] Residual HCl neutralizes the NaOtBu, killing the catalytic cycle.

Issue 2: Oxetane Ring Opening (New Polar Spot on TLC)

  • Cause: Acidic exposure or extreme heat (>110°C) in the presence of Lewis acids.

  • Fix: Confirm the solvent (Dioxane) is peroxide-free.[1] Ensure workup is strictly neutral/basic.

Issue 3: Protodehalogenation (Aryl Halide -> Arene)

  • Cause:

    
    -hydride elimination from the amine (unlikely here) or solvent oxidation.[1]
    
  • Fix: Switch solvent to t-Amyl Alcohol or Toluene .[1] Avoid THF/Dioxane if this side reaction persists.

References

  • Stepan, A. F., et al. (2011). "Application of the Spiro[3.3]heptane-2,6-dispiroalkyl Moiety as a Stable, Low Lipophilicity Piperazine Bioisostere." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.[1] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8984-8987.[1] Link[1]

Sources

Application Note: Storage & Handling Protocols for 2-Oxa-5-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Oxa-5-azaspiro[3.4]octane oxalate (CAS: 1380571-82-3 / 1433363-32-6) is a specialized spirocyclic building block used to introduce rigidity and lower lipophilicity in drug candidates. Due to the ring strain inherent in the oxetane moiety and the hygroscopic nature of amine oxalate salts, this compound requires rigorous environmental control to maintain chemical integrity.

Quick Reference Storage Matrix
ParameterCritical SpecificationRationale
Temperature -20°C (± 5°C) Slows hydrolytic ring-opening kinetics of the strained oxetane.
Atmosphere Inert Gas (Ar or N₂) Prevents oxidative degradation and moisture absorption.
Humidity < 10% RH (Desiccated) The salt is hygroscopic; moisture catalyzes hydrolysis.
Light Amber/Opaque Vial Standard precaution against photo-induced degradation.
Container Glass with PTFE-lined cap Prevents leaching; ensures gas-tight seal.

Part 2: Physicochemical Profile & Stability Mechanisms

To store this compound effectively, one must understand the molecular tension it holds.

The Spiro-Oxetane Vulnerability

The core structure features a 4-membered oxetane ring spiro-fused to a pyrrolidine.

  • Ring Strain: The oxetane ring possesses significant angular strain (~106 kJ/mol). While kinetically stable under neutral conditions, it becomes susceptible to nucleophilic attack and acid-catalyzed ring opening (hydrolysis) in the presence of moisture.

  • The Oxalate Factor: The formation of the oxalate salt stabilizes the secondary amine (preventing oxidation) but introduces a counter-ion that can be hygroscopic. If the salt absorbs water, the acidic environment generated by the oxalate (pKa ~1.2) creates a localized "micro-reactor" capable of cleaving the oxetane ring over time.

Degradation Pathways
  • Primary Pathway (Hydrolysis): Moisture ingress

    
     Protonation of oxetane oxygen 
    
    
    
    Nucleophilic attack by water
    
    
    Ring opening to form a diol.
  • Secondary Pathway (Aggregation): Hygroscopic clumping leads to dosing errors and variable stoichiometry in reactions.

Part 3: Detailed Storage Protocol

Phase A: Initial Receipt & Aliquoting

Do not store the bulk bottle in the freezer immediately upon receipt if you plan to use it frequently. Repeated freeze-thaw cycles introduce condensation.

  • Equilibration: Allow the shipping container to reach room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Atmosphere Prep: Transfer the bottle to a glove box or a glove bag purged with dry Nitrogen or Argon.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg, 500 mg) using amber glass vials with PTFE-lined screw caps.

    • Why? This eliminates the need to expose the main stock to the atmosphere during future weighings.

  • Sealing: Parafilm is insufficient for long-term storage. Use Parafilm M® over the cap junction, or preferably, heat-shrink bands for long-term archives.

Phase B: Long-Term Storage
  • Primary Containment: Place the sealed aliquots into a secondary container (e.g., a wide-mouth HDPE jar) containing a packet of activated silica gel or molecular sieves.

  • Environment: Store the secondary container in a non-cycling freezer at -20°C .

    • Note: Avoid "auto-defrost" freezers if possible, as the temperature cycling can encourage moisture migration inside imperfectly sealed vials.

Part 4: Handling & Re-Testing Protocol

Safe Handling Workflow
  • Retrieval: Remove the specific aliquot from the freezer.

  • Warm-up: CRITICAL STEP. Let the vial sit on the benchtop for 30–60 minutes until it reaches ambient temperature.

    • Failure Mode: Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic salt, ruining the remaining material.

  • Weighing: Weigh quickly in a low-humidity environment. Do not return unused powder from the weighing boat back into the stock vial.

Quality Control (Self-Validation)

Before using a stored batch for a critical GMP or late-stage synthesis, validate its purity.

NMR Diagnostic Check (¹H NMR in DMSO-d₆ or D₂O):

  • Intact Material: Look for the distinct multiplets of the oxetane protons (typically

    
     4.5–5.0 ppm) and the pyrrolidine ring protons.
    
  • Degradation Signals:

    • Ring Opening: Disappearance or shift of the oxetane signals. Appearance of broad alcohol (-OH) peaks or new aliphatic signals corresponding to the linearized diol chain.

    • Hydrolysis: A sharp singlet shift for the oxalate counter-ion if the stoichiometry has drifted due to water weight.

Part 5: Decision Logic & Degradation Visual

The following diagram illustrates the decision process for handling and the chemical consequences of improper storage.

StorageLogic Start Receive 2-Oxa-5-azaspiro[3.4]octane Oxalate CheckSeal Check Seal Integrity Start->CheckSeal Equilibrate Equilibrate to RT (Desiccator) CheckSeal->Equilibrate Intact Aliquot Aliquot under Inert Gas Equilibrate->Aliquot Freeze Store at -20°C (Dark/Dry) Aliquot->Freeze Freeze->Equilibrate Proper Use OpenCold Open Cold Vial Freeze->OpenCold Improper Use Condensation Moisture Condensation OpenCold->Condensation Hydrolysis Oxetane Ring Opening (Acid-Catalyzed) Condensation->Hydrolysis H2O + Oxalate Acidity Degradation Formation of Amino-Diol Impurities Hydrolysis->Degradation

Figure 1: Storage workflow and failure mode analysis for spiro-oxetane salts.

Part 6: References

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition , 49(47), 8993-8995. (Provides foundational data on oxetane ring strain and stability).

  • Diop, M. B., et al. (2020).[1] Co-crystallization of Oxalate Salts of Monoprotonated Amines. American Journal of Heterocyclic Chemistry , 6(2), 16-23.[1] (Context on oxalate salt hydrogen bonding and hygroscopicity).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 2-Oxa-5-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-OX-SOL-001 Status: Open Topic: Solubility Optimization in Dichloromethane (DCM) Molecule: 2-Oxa-5-azaspiro[3.4]octane oxalate (CAS: 1380571-82-3 / 90207-55-9)

Executive Summary & Diagnostic

The Issue: You are experiencing poor solubility of 2-Oxa-5-azaspiro[3.4]octane oxalate in Dichloromethane (DCM).

The Root Cause: This is a thermodynamic incompatibility, not a quality defect.

  • Lattice Energy: Oxalate salts form highly stable, crystalline lattice networks due to the bidentate nature of the oxalate dianion (

    
    ), which bridges multiple ammonium cations.
    
  • Solvent Polarity: DCM is a moderately polar aprotic solvent (

    
    ). It lacks the hydrogen-bond donating capacity required to solvate the carboxylate oxygens of the oxalate anion or break the strong ionic lattice.
    

Immediate Resolution Paths:

  • Path A (Reaction Optimization): Switch to a polar solvent (MeOH, DMSO) or a biphasic system.

  • Path B (Isolation): Convert the salt to the Free Base (the neutral amine), which is fully soluble in DCM.

Troubleshooting Guide: Decision Matrix

Use this flowchart to select the correct protocol for your specific application.

Solubility_Decision_Matrix Start Start: Oxalate Salt Insoluble in DCM Q1 Is the reaction water-sensitive? Start->Q1 Q2 Can you change the solvent? Q1->Q2 No (Aqueous OK) Sol_C Protocol C: In-Situ Base Release (DIPEA/TEA) Q1->Sol_C Yes (Strictly Anhydrous) Sol_A Protocol A: Free-Base Conversion (DCM Soluble) Q2->Sol_A No (Must use DCM) Sol_B Protocol B: Solvent Switch (MeOH/DMSO) Q2->Sol_B Yes

Figure 1: Decision matrix for handling insoluble amine oxalate salts.

Protocol A: Converting to Free Base (The "Gold Standard")

Objective: Remove the oxalate counter-ion to generate the neutral spirocyclic amine, which is lipophilic and soluble in DCM.

⚠️ CRITICAL WARNING: VOLATILITY RISK The free base of 2-Oxa-5-azaspiro[3.4]octane (MW ~113 g/mol ) is a low-molecular-weight secondary amine. It may be volatile. [1][2][3][4]

  • Do NOT use high vacuum (< 10 mbar) for extended periods.

  • Do NOT heat the free base above 30°C during rotary evaporation.

  • Best Practice: Use the free base solution directly in the next step without isolating to dryness.

Step-by-Step Procedure
  • Suspension: Suspend the oxalate salt in DCM (10 mL per gram of salt). It will remain a white solid.

  • Basification: Add an equal volume of 1M NaOH or saturated Na₂CO₃ .

    • Note: NaOH is preferred to ensure full deprotonation, but Na₂CO₃ is gentler if your molecule has other base-sensitive groups.

  • Partition: Stir vigorously for 10–15 minutes. The solid should disappear as the free amine moves into the DCM layer and sodium oxalate dissolves in the water.

  • Separation: Separate the layers.

  • Extraction: Extract the aqueous layer 2x more with DCM to recover any remaining amine.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration: Filter off the drying agent.[5] The resulting filtrate is a solution of the pure free base in DCM.

Protocol B: Solvent Switching (The "Work-Around")

If you cannot perform an aqueous workup, use a solvent system compatible with the salt form.

Solvent SystemSolubility RatingApplication Notes
Methanol (MeOH) HighBest for hydrogenation or nucleophilic substitutions where protic solvents are tolerated.
DMSO / DMF HighUse for SNAr or alkylation reactions requiring high temperatures.
DCM / MeOH (9:1) ModerateThe addition of 10% MeOH often breaks the lattice enough for slurry reactions.
Water HighIdeal for aqueous reactions (e.g., Schotten-Baumann conditions).
Pure DCM Poor Avoid. The salt will remain as a slurry.

Protocol C: In-Situ Activation (For Anhydrous Reactions)

Scenario: You are running an amide coupling or reductive amination in DCM and cannot introduce water.

Mechanism: You do not need the starting material to be fully dissolved at


. By adding a soluble organic base, you shift the equilibrium, liberating the free amine which then reacts, pulling more salt into solution (Le Chatelier's principle).

InSitu_Mechanism Salt Spiro-Oxalate (Solid/Slurry) FreeAmine Free Amine (In Solution) Salt->FreeAmine Deprotonation Base Organic Base (DIPEA/TEA) Base->FreeAmine Drives Eq. Product Final Product FreeAmine->Product Reaction

Figure 2: Kinetic dissolution mechanism using organic bases.

Procedure:

  • Suspend the oxalate salt in anhydrous DCM.

  • Add 3.0 – 4.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

    • Why 3+ equivalents? You need 2 equivalents to neutralize the oxalic acid (forming DIPEA-Oxalate) and 1 equivalent to act as the base for your actual reaction.

  • Stir for 15 minutes. The mixture may clarify or turn into a finer suspension.

  • Add your electrophile (e.g., Acid Chloride, Aldehyde).

Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve the oxalate in DCM? A: No. Heating DCM (bp 40°C) is dangerous and ineffective for oxalates. The lattice energy of the salt is too high to be overcome by the slight increase in thermal energy in a low-boiling solvent.

Q: Why is the oxalate salt used if it's so insoluble? A: Stability. The free base of 2-Oxa-5-azaspiro[3.4]octane is prone to oxidation and potential polymerization upon long-term storage. The oxalate salt is a stable, non-hygroscopic crystalline solid ideal for shelf storage.

Q: I tried Protocol A, but I lost my product during evaporation. What happened? A: You likely evaporated the free base. As noted in the warning, spirocyclic secondary amines of this size have significant vapor pressure. Do not evaporate to dryness. Determine the concentration of your DCM solution by NMR (using an internal standard) or titration, and use the solution volume directly.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt solubility and selection).

  • PubChem Compound Summary. (2024). 2-Oxa-5-azaspiro[3.4]octane. National Center for Biotechnology Information. (General physical properties of the scaffold).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Journal of Organic Chemistry. (Discusses handling and volatility of small spirocyclic amines).

  • Reichardt, C. (2003).[6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solubility of ionic salts in aprotic solvents).

Sources

Technical Support Center: 2-Oxa-5-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 2-Oxa-5-azaspiro[3.4]octane oxalate . It is designed to move beyond basic product data, offering mechanistic insights into stability, degradation pathways, and troubleshooting for analytical anomalies.

Product Identity & Structural Context
  • Compound Name: 2-Oxa-5-azaspiro[3.4]octane oxalate[1][2]

  • CAS Number: 1389264-18-9 (Oxalate salt); 1380571-82-3 (Free base)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    C
    
    
    H
    
    
    O
    
    
    [3]
  • Core Structure: A spirocyclic scaffold fusing a strained four-membered oxetane ring and a five-membered pyrrolidine ring.

  • Critical Vulnerability: The high ring strain of the oxetane moiety (~26 kcal/mol) combined with the acidic nature of the oxalate counterion creates an intrinsic "self-destruct" mechanism if not handled under strict anhydrous conditions.

Part 1: Degradation Mechanisms & Stability Profile

The Acid-Catalyzed Hydrolysis (Primary Pathway)

The most common issue users encounter is the appearance of a polar impurity at [M+18] relative to the parent mass. This is driven by the oxalate salt itself. In the presence of trace moisture, the oxalic acid component protonates the oxetane oxygen, activating it for nucleophilic attack by water.

  • Mechanism: Protonation of O-2

    
     Nucleophilic attack by H
    
    
    
    O at C-1 or C-3
    
    
    Ring opening.
  • Regioselectivity: While nucleophilic attack typically favors the less hindered carbon, the spiro-carbon (C-3) is quaternary and sterically crowded. Attack predominantly occurs at the methylene carbon (C-1) of the oxetane ring.

  • Degradation Product: 3-(2-hydroxyethyl)pyrrolidin-3-ol .

    • Analytical Signature: Mass shift of +18 Da (Hydration). Retention time shift to earlier elution (more polar).

Oxidative Degradation (Secondary Pathway)

The secondary amine in the pyrrolidine ring is susceptible to oxidation, particularly if the sample is stored in solution without antioxidants.

  • Product: N-Oxide derivative.

  • Analytical Signature: Mass shift of +16 Da.

Solvolysis (Method-Induced Artifacts)

If methanol or ethanol is used as a solvent during sample preparation or LC-MS analysis, the alcohol can compete with water as a nucleophile.

  • Product: Methoxy- or ethoxy-alcohol derivatives (Ring opening via solvent).

  • Analytical Signature: Mass shift of +32 Da (MeOH) or +46 Da (EtOH).

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a split peak or broad tailing in my HPLC chromatogram. Is the compound degrading?

Diagnosis: Likely Salt Disproportionation , not necessarily chemical degradation. Explanation: 2-Oxa-5-azaspiro[3.4]octane is a secondary amine. On C18 columns, free silanol groups can interact strongly with the amine, causing tailing. Furthermore, the oxalate salt may dissociate on-column if the mobile phase pH is not controlled. Solution:

  • Buffer Control: Ensure your mobile phase contains a buffer (e.g., Ammonium Formate or TFA) to mask silanols and maintain ionization state.

  • pH Adjustment: Run at pH 3.0 (keeps amine protonated) or pH 9.5 (keeps amine neutral, requires high-pH stable column).

Q2: My LC-MS shows a dominant peak at m/z 160. The parent is m/z 142. What is this?

Diagnosis: This is the Hydrolysis Degradant (Ring-opened diol). Cause: The sample has likely been exposed to moisture. The oxalate salt creates an acidic microenvironment that catalyzes the opening of the oxetane ring. Corrective Action:

  • Check the water content of your solid sample (Karl Fischer titration).

  • Protocol: Prepare fresh stock solutions in anhydrous DMSO or acetonitrile . Avoid aqueous buffers for long-term storage of stock solutions.

Q3: The solid material has turned from white to yellow/brown.

Diagnosis: Amine Oxidation or Maillard-type reactions with trace impurities. Explanation: Secondary amines are prone to oxidation to N-oxides or radical coupling over time, especially if exposed to light and air. Solution: Re-purify via recrystallization (if possible) or preparative HPLC. Store future batches under Argon/Nitrogen at -20°C.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical acid-catalyzed ring-opening pathway that researchers must mitigate.

DegradationPathway Figure 1: Acid-Catalyzed Degradation Pathway of the Oxetane Moiety Compound 2-Oxa-5-azaspiro[3.4]octane (Parent Structure) MW: 141.1 (Free Base) Protonated Protonated Oxetane (Activated Intermediate) Compound->Protonated + H+ (from Oxalate/Acid) TS Nucleophilic Attack (H2O attacks C1) Protonated->TS + H2O Solvolysis Methoxy-Derivative (If MeOH used) MW: 173.1 (+32 Da) Protonated->Solvolysis + MeOH (Alternative) Product 3-(2-hydroxyethyl)pyrrolidin-3-ol (Ring-Opened Diol) MW: 159.1 (+18 Da) TS->Product Ring Opening

Caption: Schematic of the acid-catalyzed hydrolysis of the strained oxetane ring, the primary degradation mode for this spirocyclic scaffold.[4]

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's ability to detect the ring-opened impurity.

ConditionReagentConditionsExpected Outcome
Acid Hydrolysis 0.1 N HCl60°C for 2-4 hoursHigh Degradation. Rapid formation of m/z 160 (Diol).
Base Hydrolysis 0.1 N NaOH60°C for 2-4 hoursModerate Stability. Oxetanes are generally more stable to base than acid.
Oxidation 3% H

O

RT for 2 hoursN-Oxide Formation. Look for m/z 158 (+16 Da).
Thermal Solid State80°C for 24 hoursVariable. Depends on moisture content. Keep dry to maintain stability.
Protocol B: LC-MS Method for Impurity Profiling

Column: C18 High Strength Silica (HSS) T3 or equivalent (able to retain polar amines). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.7). Mobile Phase B: Acetonitrile. Gradient:

  • 0-1 min: 5% B

  • 1-10 min: 5%

    
     40% B (Slow gradient required to separate polar diol from parent)
    
  • 10-12 min: 95% B Detection: ESI+ (Scan range 100–500 m/z).

Note: The ring-opened product is significantly more polar than the parent. Expect it to elute earlier (lower Retention Time).

References

  • BenchChem. (2025). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions. Retrieved from

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150–12233. Retrieved from

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[6] Angewandte Chemie International Edition, 49(48), 8900-8935. (Foundational text on oxetane stability).

  • Thermo Fisher Scientific. (n.d.). 2-Oxa-5-azaspiro[3.4]octane oxalate Product Page. Retrieved from

Sources

Technical Support Center: Solid State Chemistry Division

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SALT-OXA-348 Subject: Optimization of Salt Forms for 2-Oxa-5-azaspiro[3.4]octane Status: Open Assigned Specialist: Senior Application Scientist, Solid State Group[1]

Executive Summary

You are encountering handling difficulties with 2-Oxa-5-azaspiro[3.4]octane (likely as a volatile or hygroscopic oil in its free base form). This spirocyclic amine contains two critical structural features: a basic pyrrolidine nitrogen and a strained oxetane ether.[1][2]

The primary challenge is balancing the basicity required for salt formation with the acid-sensitivity of the oxetane ring. While spiro-substitution at the oxetane C3 position confers kinetic stability, strong aqueous acids can still trigger ring-opening.[1][2]

This guide details the selection of alternative salt forms, specifically prioritizing Oxalate and Fumarate over halides, and provides protocols to ensure the integrity of the spiro-ether core.[1]

Module 1: Critical Stability Analysis (The Oxetane Factor)

Before selecting a counter-ion, you must understand the stability limits of the 2-oxa-5-azaspiro[3.4]octane scaffold.[1]

The Risk: Acid-Catalyzed Ring Opening

Although the spiro-fusion at the C3 position of the oxetane ring stabilizes it (via the Thorpe-Ingold effect and steric blocking of nucleophiles), the ring strain (~107 kJ/mol) makes it susceptible to acid-catalyzed hydrolysis.

  • Danger Zone: Aqueous strong acids (HCl, H₂SO₄) at elevated temperatures (>40°C).[1][2]

  • Safe Zone: Anhydrous strong acids at low temperatures (<0°C) or weak organic acids at room temperature.[1][2]

Mechanism of Failure: Protonation of the oxetane oxygen activates the C-O bond. In the presence of water (nucleophile), the ring opens to form a diol-amine, destroying your pharmacophore.[1]

OxetaneStability Spiro Intact Spirocycle (Active) Protonated Protonated Oxetane (Activated Intermediate) Spiro->Protonated + H+ (Strong Acid) Protonated->Spiro Reversible if Anhydrous RingOpen Ring-Opened Diol (Impurity/Degradant) Protonated->RingOpen + H2O (Nucleophile) + Heat

Figure 1: Stability logic of the oxetane ring. Note that water acts as the destructive nucleophile.

Module 2: Recommended Salt Forms

Based on the


 of the secondary amine (~10.5) and the stability constraints, the following counter-ions are recommended.
1. The Gold Standard: Oxalate (Ethanedioate)
  • Stoichiometry: Often forms a 2:1 (Base:Acid) or 1:1 salt.[1][2]

  • Why it works: Oxalic acid (

    
    ) is strong enough to fully protonate the amine but "soft" enough to minimize oxetane activation.[1] It has a high lattice energy, often forcing the "oily" amine into a crystalline solid.[2]
    
  • Handling: Excellent for intermediate purification.

2. The Pharma-Friendly Option: Fumarate
  • Stoichiometry: Typically 1:1.[1][2]

  • Why it works: Fumaric acid (

    
    ) is a weaker acid, providing a gentler environment for the oxetane.[1] It is GRAS (Generally Recognized As Safe) and suitable for final formulation.[1][2]
    
  • Trade-off: May have lower melting points than oxalates.[1][2]

3. The High-Solubility Option: Mesylate (Methanesulfonate) [1]
  • Why it works: If you specifically need high water solubility for biological assays, methanesulfonic acid (anhydrous) is preferred over HCl.[1][2]

  • Precaution: Must be prepared in anhydrous dichloromethane (DCM) or ether to prevent hydrolysis.[1][2]

Salt FormCrystallinity PotentialHygroscopicityOxetane SafetyRecommended Use
Oxalate HighLowModerateIntermediate purification; Storage.[1][2]
Fumarate ModerateLowHighBiological testing; Formulation.[1][2][3]
Hydrochloride HighHigh (Risk of deliquescence)Low (Risk of ring opening)Only if anhydrous conditions are strictly met.[1][2]
Tartrate ModerateModerateHighChiral resolution (if applicable/derivative).
Module 3: Experimental Protocols
Protocol A: Synthesis of the Oxalate Salt

Use this protocol to convert the crude oily free base into a stable solid.

Reagents:

  • Crude 2-Oxa-5-azaspiro[3.4]octane (Free Base)[1]

  • Oxalic acid (anhydrous preferred)[1]

  • Solvents: Ethanol (EtOH), Diethyl Ether (

    
    ) or MTBE.[1][2]
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the free base in a minimal amount of absolute EtOH (approx. 5-10 volumes).

  • Acid Preparation: Dissolve 0.55 eq (for 2:1 salt) or 1.05 eq (for 1:1 salt) of Oxalic acid in warm EtOH.

    • Note: Start with 0.55 eq to target the Hemioxalate, which is often less hygroscopic.

  • Addition: Add the acid solution dropwise to the amine solution at Room Temperature (RT). Stir for 30 minutes.

  • Crystallization:

    • If precipitate forms immediately: Stir for 1 hour, then filter.[1][2]

    • If no precipitate: Add Diethyl Ether or MTBE dropwise as an anti-solvent until the solution turns slightly cloudy.[1][2] Cool to 4°C overnight.[1][2]

  • Isolation: Filter the white solid under nitrogen (to avoid moisture uptake).[1][2] Wash with cold

    
    .[1][2]
    
  • Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent oxetane stress.[1][2]

Protocol B: Salt Screening Decision Tree

Follow this logic to determine the best salt for your specific batch.

SaltScreening Start Start: Oily Free Base CheckSol Target Application? Start->CheckSol End Stable Solid Form Pharma In Vivo / Drug Dev CheckSol->Pharma Biological Intermed Storage / Synthesis CheckSol->Intermed Chemical AcidSel1 Try Fumarate / Succinate (Weak Acids) Pharma->AcidSel1 AcidSel2 Try Oxalate (High Lattice Energy) Intermed->AcidSel2 Screen Screening Solvent: EtOH or iPrOH AcidSel1->Screen AcidSel2->Screen Precip Precipitate formed? Screen->Precip AntiSolv Add MTBE or Heptane Precip->AntiSolv No Success Filter & Dry Precip->Success Yes Cool Cool to 0°C AntiSolv->Cool Cool->Success Crystals Fail Oil formed? Cool->Fail Oiling out Success->End TryHCl Try Anhydrous HCl in Dioxane (Strictly Anhydrous) Fail->TryHCl Last Resort TryHCl->Success

Figure 2: Decision matrix for salt selection based on downstream application.

Module 4: Troubleshooting & FAQs

Q: My salt "oiled out" instead of crystallizing. What went wrong? A: This is common with spiro-amines.[1][2]

  • Purity: Ensure the free base is clean before salt formation.[1][2] Impurities disrupt the crystal lattice.[2]

  • Solvent: You likely used too much polar solvent.[1][2] Re-dissolve the oil in a minimum amount of Methanol, then slowly diffuse Ethyl Acetate or Ether into it (Vapor Diffusion method).[1]

  • Seed: If you have any solid from a previous batch, add a speck as a seed crystal.[1][2]

Q: Can I use HCl gas? A: Yes, but with extreme caution. Use 4M HCl in Dioxane or 2M HCl in Ether .[1][2] Add it at 0°C. Do not use aqueous concentrated HCl, as the heat of neutralization + water + strong acid will open the oxetane ring.[2]

Q: The NMR shows a new multiplet around 3.5-4.0 ppm that wasn't there before. A: This indicates ring opening.[1][2] The oxetane signals (usually distinct doublets/multiplets around 4.5-5.0 ppm) have shifted because the ring opened to a linear ether-alcohol.[1] Discard the batch and switch to a weaker acid (Fumaric) or strictly anhydrous conditions.

Q: What is the exact


 of the amine? 
A:  While experimental values vary by solvent, the pyrrolidine nitrogen in this spiro-system typically has a 

of 10.2 – 10.8 in water. This ensures that even weak acids like Fumaric acid (

3.[1][2]03) provide a sufficient

(>3) for stable salt formation.[1][2][4]
References
  • Wermuth, C. G., & Stahl, P. H. (Eds.).[1][2] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard text for

    
     rules and counter-ion selection).
    
  • Burkhard, J. A., et al. (2010).[1][2] Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition, 49(21), 3524-3529.[1][2] (Authoritative source on oxetane stability and properties).[1][2]

  • Bull, J. A., et al. (2016).[1][2] Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233.[1][2] (Comprehensive review covering acid sensitivity and synthesis of spiro-oxetanes).[1]

Sources

Validation & Comparative

A Comparative Guide for Drug Discovery Professionals: 2-Oxa-5-azaspiro[3.4]octane vs. 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The paradigm of "escaping from flatland" has fundamentally reshaped modern medicinal chemistry, steering drug design away from planar, aromatic systems towards sp³-rich, three-dimensional scaffolds.[1] Spirocyclic systems are at the forefront of this movement, offering rigid conformational restriction and precise vectoral orientation of substituents. These attributes can lead to significant improvements in target selectivity, metabolic stability, and overall physicochemical properties.

This guide provides an in-depth comparison of two promising spirocyclic building blocks: the well-established 2-azaspiro[3.3]heptane and the emerging 2-oxa-5-azaspiro[3.4]octane. While both serve as bioisosteric replacements for traditional saturated heterocycles like piperidine, their subtle structural differences impart distinct properties that can be strategically leveraged in drug development programs. We will dissect their structural features, compare key experimental and predicted properties, and provide validated protocols for their empirical evaluation.

Structural and Physicochemical Profiles

The core distinction between the two scaffolds lies in the composition of their five-membered ring and the overall ring strain. 2-Azaspiro[3.3]heptane is a carbocyclic spiro-azetidine, whereas 2-oxa-5-azaspiro[3.4]octane incorporates an oxygen atom into its five-membered ring, forming a spiro-oxetane-pyrrolidine system.

G cluster_0 2-Azaspiro[3.3]heptane cluster_1 2-Oxa-5-azaspiro[3.4]octane A B A->B C B->C D C->D E C->E D->A F E->F G N-H F->G G->C H I H->I J I->J K O J->K L J->L K->H M L->M N N-H M->N N->J

Caption: Core structures of 2-Azaspiro[3.3]heptane and 2-Oxa-5-azaspiro[3.4]octane.

This seemingly minor change—the replacement of a methylene group (CH₂) with an oxygen atom—has profound implications for the molecule's polarity, hydrogen bonding capacity, lipophilicity, and basicity.

Comparative Data Summary

The following table summarizes key physicochemical properties, combining data from computational predictions and experimental results where available.

Property2-Azaspiro[3.3]heptane2-Oxa-5-azaspiro[3.4]octaneCausality and Implication in Drug Discovery
Molecular Formula C₆H₁₁NC₆H₁₁NOThe addition of oxygen increases molecular weight and polarity.
Molecular Weight 97.16 g/mol [2]113.16 g/mol A modest increase in weight for the oxa-analogue.
Calculated logP (XlogP) 0.7[2]-0.2[3]The oxygen atom significantly reduces lipophilicity, which can enhance aqueous solubility and reduce off-target toxicity.
Topological Polar Surface Area (TPSA) 12.0 Ų[2]21.3 ŲThe ether oxygen increases TPSA, potentially improving cell permeability for certain targets but also increasing the risk of P-gp efflux.
Hydrogen Bond Acceptors 12The additional oxygen atom provides another site for hydrogen bonding, which can be critical for specific receptor-ligand interactions.
Hydrogen Bond Donors 11Both possess a secondary amine capable of donating a hydrogen bond.
pKa (Predicted) ~10-11~9-10The electron-withdrawing effect of the β-oxygen atom is expected to decrease the basicity of the amine, which can reduce hERG liability and improve oral absorption.

Application in Medicinal Chemistry: A Comparative Analysis

The choice between these two scaffolds is a strategic decision driven by the specific goals of a drug discovery program.

2-Azaspiro[3.3]heptane: The Validated Piperidine Bioisostere

2-Azaspiro[3.3]heptane has gained significant traction as a bioisosteric replacement for piperidine, piperazine, and morpholine.[4][5] Its primary advantage lies in its ability to decrease lipophilicity while, paradoxically, adding a carbon atom. This effect is attributed to the increased basicity of the azetidine nitrogen compared to a piperidine, leading to a higher proportion of the protonated, more water-soluble species at physiological pH (7.4).[4]

However, this phenomenon has a critical exception: when the 2-azaspiro[3.3]heptane is linked via its nitrogen atom (N-linked), the logD₇.₄ can increase by as much as +0.5, consistent with the simple addition of carbon.[4] Furthermore, the rigid, spirocyclic structure induces a ~90° twist in the geometry of substituents relative to a piperidine ring. This makes it an unsuitable replacement for centrally located heterocycles where the exit vectors are critical, but highly effective for terminal groups where this unique geometry can be used to probe new binding space.[4]

2-Oxa-5-azaspiro[3.4]octane: An Emerging Scaffold for Modulating Polarity

Factual literature on the direct application of 2-oxa-5-azaspiro[3.4]octane is less extensive, marking it as a newer frontier. However, its structure allows for well-founded hypotheses. It can be viewed as a potential bioisostere for morpholine or piperidine analogues where a more significant reduction in lipophilicity and basicity is desired.

The key advantages stem from the incorporated oxygen atom:

  • Reduced Lipophilicity: The predicted XlogP of -0.2 suggests this scaffold can impart greater aqueous solubility to a parent molecule than 2-azaspiro[3.3]heptane, a crucial factor for improving formulation and bioavailability.[3]

  • Modulated Basicity: The inductive electron-withdrawing effect of the ether oxygen is expected to lower the pKa of the secondary amine. This can be highly beneficial for mitigating mechanism-based toxicities, such as hERG channel inhibition, which is often linked to high basicity.

  • Additional H-Bonding: The oxygen serves as a hydrogen bond acceptor, offering an additional interaction point with a biological target that is absent in its carbocyclic counterpart.

Experimental Evaluation: Standard Protocols

While predictions are valuable, empirical data is the cornerstone of drug development. The following protocols provide robust, self-validating systems for comparing the key properties of drug candidates built from these scaffolds.

G cluster_Protocols Comparative Experimental Workflow Compound Synthesize Analogues (Scaffold A vs. Scaffold B) LogD LogD Determination (Shake-Flask) Compound->LogD Solubility Kinetic Solubility (Turbidimetry) Compound->Solubility Metabolism Metabolic Stability (Microsomes) Compound->Metabolism Data Compare Datasets & Select Lead Scaffold LogD->Data Solubility->Data Metabolism->Data

Caption: A generalized workflow for the comparative evaluation of drug candidates.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

This protocol describes the "gold standard" method for measuring lipophilicity, reflecting the partitioning of a compound between an aqueous and an organic phase at physiological pH.[6]

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM.

  • Partitioning: In a glass vial, add 1 mL of the PBS-saturated n-octanol and 1 mL of the n-octanol-saturated PBS.

  • Compound Addition: Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution to the biphasic system. The final concentration should be detectable in both phases.

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for at least 1 hour at a controlled temperature (e.g., 25°C) to allow for complete equilibration.

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: Assessment of Aqueous Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from an aqueous solution when introduced from a DMSO stock.[7][8]

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO in a 96-well plate. Typical starting concentrations are 10-20 mM.

  • Assay Preparation: In a separate clear, flat-bottom 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Precipitation Induction: Using a liquid handler, transfer 2 µL of the compound-DMSO serial dilutions into the corresponding wells of the PBS-containing plate. This creates a final DMSO concentration of 1%. Mix well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, allowing any precipitation to occur and equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength of ~620 nm.[9]

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Protocol 3: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10][11] It provides an estimate of a compound's intrinsic clearance.[12]

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer (this is the cofactor that drives CYP enzyme activity).

    • Prepare a 1 µM solution of the test compound in buffer.

  • Reaction Setup: In a 96-well plate, pre-warm the HLM solution to 37°C for 5 minutes.

  • Initiation: To initiate the metabolic reaction, add the test compound to the HLM solution, followed immediately by the NADPH solution. The final volume should be well-mixed.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10] The "0 minute" sample is prepared by adding the stop solution before adding NADPH.

  • Sample Processing: Centrifuge the plate at >3000 x g for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).[12]

Summary and Outlook

The selection between 2-oxa-5-azaspiro[3.4]octane and 2-azaspiro[3.3]heptane is a nuanced decision that hinges on the specific therapeutic objective and desired ADME profile.

  • Choose 2-Azaspiro[3.3]heptane when seeking a validated piperidine replacement to subtly decrease lipophilicity (in non-N-linked cases), or when the unique 90° exit vector can be exploited to access new binding pockets, particularly in terminal positions.[4] Be mindful of its potential to increase basicity.

  • Choose 2-Oxa-5-azaspiro[3.4]octane when the primary goal is a more substantial reduction in lipophilicity and basicity. This scaffold is ideal for improving aqueous solubility, potentially mitigating hERG risk, and introducing a new hydrogen bond acceptor to enhance target affinity. It represents a more modern, albeit less-validated, tool for fine-tuning physicochemical properties.

Ultimately, both scaffolds are powerful additions to the medicinal chemist's toolkit. By understanding their distinct properties and applying rigorous experimental validation as outlined in this guide, researchers can make informed decisions to accelerate the development of safer and more effective medicines.

References

  • Merck Millipore. Metabolic Stability Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiq6gj9CIWaLW-fh-bfpGENXFrQjdBIF-A7brvWyq1_lym5Rvx2y60TtEZtmlxilRw53zJmQucVj1FlhgSrITnW4T8lO2WA88ty1xYF3NLtT1Iu_8I5V54BkaStL7O8ZnLHPLcliIvruuF9mZeuyEDsMShviXqtcAZv2JuTOAGhw8mvIj8R1XXbdBBfoaRu5U0uAZtjW1u22Nuub5xsbcv8alUaAMTCRgej2pF2W4m1ix7dmZE_mW9cyqccSBekE_hoZZ9dr9tIBcgM4qj7od4vUgmc_k7hgd--Wqy5tyXQQ==]
  • Enamine. Aqueous Solubility Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiA6MKfzATPnbIpmORz6N3l_Se3jrRic8s-28kSyT-yBdRN52X0q-2xU58kF1Uh1w9om1rDWBYvnpKd7R8dSKKD6VIWQ6A7oJL0F-V3Wa2Pc6Af0Pa3jXMRrE1aIydodjruiN1FZXoHjGHM6OqgO9_YaxNNhOKJ0VxldKyOdqwkfHgswbKPzTalIJp1L2mmtGrhA==]
  • PubChem. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20521856]
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJAeZMnqdBbNPZKjdH6vWvbeAZl1hNAgzAP7Ih38YyvG6DEwWMdVRLoQ0_BOeWYfxW7YZsvdYpmZWHb91uk61tVWVw6Cn2IYYr_PrM7aXCPVM9YVAGYFzMxVCg_CssoeeonKI9VsF3ZEz0C78g1RoqzijFLi2E-RYncjOA11gwNTf3KdbB2BOTI2q-l5L1dFWS35wylRYN_SR7IoMZwqUYAhts5jjOza_hdRrOXCq92pI=]
  • Creative Bioarray. Aqueous Solubility Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG79E3poAxF1EWmQnxDClhJT_vp0fxKqZQ--iWMxFChTQ6rWPXyvgmYCENx-wgKqduN_bxZHFzqfVt49BbRB-a14kI249LAvImfoMtuQLRoF-kw-78GEoJ6VcF9tRq5h389Iekm5_A9hl-V69clf9oRaI7IEu-JtnzZw7anNj1HdA6K]
  • Merck Millipore. Metabolic Stability Assays. [URL: https://www.merckmillipore.com/US/en/products/life-science/drug-discovery-and-development/adme-tox-assays/metabolic-stability-assays/ZNub.qB.LssAAAFB5.g41.s7,nav]
  • Dandapani, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6855269/]
  • Creative Biolabs. Aqueous Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIlHzmjwilEwWdQLYoJnhouJbgqHBuhsLCOrg6PEOuuOfLTr8GDmaCALl7ZE5G60JsLHCSxLbKsjsgsryCiaUnllr0HJ6NHb86Ousa9ImapBJRGmSDBaHPWgX05Dbr4D1PAyuhmF_og05IOgHJer-wtgh5wSfjiYhCIwDX_CDYf74-zJNs2lHSywLTIPw=]
  • Liu, R., et al. (2004). Miniature device for aqueous and non-aqueous solubility measurements during drug discovery. Pharmaceutical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/15296039/]
  • WuXi AppTec. (2023). Evaluating Metabolic Stability in Drug Development: 5 Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3L29ySkymCGbUOP-zxouipXq5nfAxyOyLZEslMK5H6AnIDLZCh0g0l3s5QNkUvk8xdH943kWjYdsE3VrrIIHKa0pH3WIxP_AoeYhuKnLMZlxMI0GRMAxZ3wh7URqSmqzultEtrs8fHe-7x0QcOKjytfkxESskiA5uoXyOPxCr9wAzd5OpQ8IidqdIMHWG-GgZbIc=]
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/26620]
  • Promega Corporation. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUmDIb8e0uCe2jFWcHRTpv5NBzCgOCJMCA9WjGQp5wEf4FFfsHjX2YaDW6SL8fHp1SgE4AodKs5Jn1A1AV6AlLRkQXKxpxeqegbQxCLmb2WzPwEyjOtAkZkzXEpL5IWCuBo78JH2Eg6zSANbW73BKqVBiZhtjObQzPucsr6ndXZ_tFhEbwUYQdXZIthxOg4skJItf1Hp-z6RU4qE3nzAgn3SjZZCivcxEdTlNr3jIjpEyFuKWkAPEkwLFq6IBhPDe9a782QtuZ]
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [URL: https://www.researchgate.net/publication/371078512_Functionalized_Derivatives_of_2-azaspiro33heptane-1-carboxylic_Acid_and_7-oxa-2-azaspiro35nonane-1-carboxylic_Acid_for_Drug_Design]
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [URL: https://www.researchgate.net/figure/2-azaspiro-33-heptane-as-bioisoster-of-piperidine_fig1_371078512]
  • PubChemLite. 2-oxa-5-azaspiro[3.4]octane (C6H11NO). [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/54759126]

Sources

A Practical Guide to the Structural Elucidation of 2-Oxa-5-azaspiro[3.4]octane Oxalate: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the three-dimensional structure of novel small molecules is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth technical overview of the definitive method for structural elucidation—single-crystal X-ray diffraction—as applied to the novel spirocyclic compound, 2-Oxa-5-azaspiro[3.4]octane oxalate.

While a published crystal structure for this specific oxalate salt is not currently available in the public domain, this guide will present a robust, field-proven methodology for its determination. We will explore the causality behind key experimental choices and compare the anticipated structural features with those of related spirocyclic systems. This comparative analysis will offer valuable insights into the likely conformational properties and intermolecular interactions of this promising chemical scaffold.

The Strategic Importance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, providing access to novel chemical space and potentially improving properties such as solubility and metabolic stability. The 2-Oxa-5-azaspiro[3.4]octane core, containing both an oxetane and an azetidine ring, presents a unique combination of a hydrogen bond acceptor (the oxetane oxygen) and a basic nitrogen center, making it an attractive building block for new pharmacophores.

A Proposed Workflow for X-ray Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol represents a self-validating system, designed to ensure data quality and structural accuracy at each stage.

G cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Obtain High-Purity 2-Oxa-5-azaspiro[3.4]octane oxalate B Screen Crystallization Conditions (Vapor Diffusion, Evaporation, etc.) A->B Purity >98% C Harvest & Mount Single Crystal B->C Identify suitable crystal D Mount on Diffractometer (e.g., Bruker D8 VENTURE) C->D E Screen for Diffraction Quality & Select Strategy D->E Cryo-cooling (100 K) F Collect Full Diffraction Dataset (e.g., Mo or Cu radiation) E->F Optimize exposure & frame width G Data Integration & Scaling (e.g., SAINT/SADABS) F->G H Structure Solution (e.g., SHELXT, Intrinsic Phasing) G->H Determine space group I Structure Refinement (e.g., SHELXL) H->I Assign atom types J Validation & Finalization (e.g., checkCIF) I->J Refine atomic positions & thermal parameters K Final Crystal Structure J->K Generate CIF & report

Figure 1: Proposed experimental workflow for the single-crystal X-ray diffraction analysis of 2-Oxa-5-azaspiro[3.4]octane oxalate.

Experimental Protocol: A Step-by-Step Guide

1. Crystal Growth (The Art of the Science):

  • Rationale: The foundation of a successful X-ray structure determination is a high-quality single crystal. For an organic salt like 2-Oxa-5-azaspiro[3.4]octane oxalate, a systematic screening of crystallization conditions is crucial.

  • Methodology:

    • Prepare saturated or near-saturated solutions of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, water, and binary mixtures).

    • Employ slow evaporation and vapor diffusion techniques. For vapor diffusion, a common approach is to dissolve the sample in a solvent like methanol and allow a less polar "anti-solvent" such as diethyl ether or ethyl acetate to slowly diffuse into the solution, gradually reducing the compound's solubility and promoting the formation of well-ordered crystals.

    • Monitor the crystallization trials under a microscope over several days to weeks.

2. Data Collection (Capturing the Diffraction Pattern):

  • Rationale: A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used to collect the diffraction data. The choice of X-ray source (e.g., Molybdenum or Copper) depends on the crystal's properties.

  • Methodology:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

    • The crystal is flash-cooled to 100 K (-173 °C) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

    • A preliminary diffraction screening is performed to assess the crystal quality and determine the unit cell parameters.

    • A data collection strategy is devised to ensure complete and redundant data are collected. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.

3. Structure Solution and Refinement (From Data to 3D Model):

  • Rationale: The collected diffraction data are processed to determine the arrangement of atoms in the crystal lattice. This involves solving the "phase problem" and refining the atomic model.

  • Methodology:

    • The raw diffraction images are integrated and scaled to produce a list of reflection intensities.

    • The space group is determined from the symmetry of the diffraction pattern.

    • The structure is "solved" using direct methods or intrinsic phasing, which provides an initial electron density map.

    • An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined against the experimental data until the model converges with the data.

    • The final structure is validated using software tools like checkCIF to ensure its geometric and crystallographic sensibility.

Comparative Structural Analysis

While the specific crystal structure of 2-Oxa-5-azaspiro[3.4]octane oxalate is yet to be determined, we can anticipate its key features by comparing it with structurally related compounds and alternative characterization techniques.

Anticipated Molecular Structure of 2-Oxa-5-azaspiro[3.4]octane Cation

The core of the molecule is the spirocyclic cation. Based on known structures of oxetanes and azetidines, we can predict certain geometric parameters.

Figure 2: Predicted key structural features of the 2-Oxa-5-azaspiro[3.4]octane cation.

The four-membered rings (oxetane and azetidine) are expected to be puckered, not planar, to alleviate ring strain.[1] The degree of puckering in spirocyclic systems can influence their overall shape and how they interact with biological targets.[2] The nitrogen atom of the azetidine ring will be protonated, forming a cationic species that ionically interacts with the oxalate anion. This protonated amine will be a key hydrogen bond donor.

Comparison with Alternative Techniques and Related Structures
Technique / Compound Information Provided Advantages Limitations
Proposed X-ray Crystallography of 2-Oxa-5-azaspiro[3.4]octane oxalate Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions (hydrogen bonding, packing).Unambiguous and definitive structural determination. Provides solid-state conformation.Requires high-quality single crystals, which can be challenging to grow.
NMR Spectroscopy Information on the connectivity of atoms, the chemical environment of nuclei (¹H, ¹³C), and through-space interactions (NOESY).Does not require crystals. Provides information about the structure in solution, which may be more biologically relevant.Provides an averaged structure in solution; does not give precise bond lengths and angles. Structure elucidation can be complex for novel scaffolds.
Mass Spectrometry Provides the exact mass and molecular formula, and fragmentation patterns can give clues about the structure.High sensitivity and accuracy for mass determination.Provides no information on the 3D arrangement of atoms.
X-ray Structure of Spiro[3.3]heptane Derivatives The puckering of the cyclobutane rings has been characterized, with dihedral angles ranging from 12.9° to 29.0°.[2] These compounds serve as important non-planar bioisosteres for phenyl rings.[3]Provides a benchmark for the expected geometry of the four-membered rings in the spiro[3.4]octane system.The presence of heteroatoms (O and N) in the target molecule will alter the ring geometry compared to the all-carbon spiro[3.3]heptane.
X-ray Structure of Oxetane-Containing Compounds Oxetane rings are known to be slightly puckered and can act as hydrogen bond acceptors.[4] Their inclusion can favorably impact physicochemical properties like solubility.Confirms the role of the oxetane oxygen as a potential hydrogen bond acceptor in the crystal lattice.The spirocyclic nature of the target compound will impose different conformational constraints than in simple substituted oxetanes.

Conclusion

The structural elucidation of 2-Oxa-5-azaspiro[3.4]octane oxalate via single-crystal X-ray diffraction is a critical step in understanding its potential as a valuable building block in drug discovery. The proposed workflow provides a comprehensive and robust pathway to obtaining a definitive three-dimensional model of this novel compound. By comparing the anticipated results with data from related spirocyclic systems and alternative analytical techniques, researchers can gain a holistic understanding of its structural and chemical properties. This knowledge is indispensable for the rational design of new molecules with enhanced therapeutic potential.

References

  • Ivanova, A. A., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Waser, J., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(20), 7350-7367. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(5), 784-787. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

  • Mastryukov, V. S., et al. (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications, 46(12), 2401-2405. [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Oxa-5-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Small, rigid scaffolds like spirocycles are of increasing interest due to their ability to introduce three-dimensionality into molecular design. Among these, the 2-Oxa-5-azaspiro[3.4]octane framework presents a unique combination of an oxetane and a pyrrolidine ring sharing a single carbon atom. Understanding the gas-phase behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification and characterization in complex matrices.

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Oxa-5-azaspiro[3.4]octane. In the absence of direct, published experimental data for this specific molecule[1], we will leverage well-established fragmentation principles of ethers, amines, and spirocyclic systems to propose the most probable fragmentation pathways.[2][3] This predictive guide will serve as a valuable resource for researchers, enabling them to anticipate, identify, and interpret the mass spectral data of this and structurally related compounds. We will also present a comparative analysis with other relevant heterocyclic systems and provide a robust experimental protocol for acquiring high-quality mass spectra.

The Foundation: Predicting Fragmentation from First Principles

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[4][5] The initial step is the removal of an electron to form a molecular ion (M•+). For 2-Oxa-5-azaspiro[3.4]octane (m/z 113), the electron is most likely to be ejected from one of the lone pairs on the nitrogen or oxygen atoms, as these are the highest energy non-bonding orbitals.[3][4]

The subsequent fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. For 2-Oxa-5-azaspiro[3.4]octane, we can anticipate several key fragmentation initiation events:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and ethers.[2] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom, resulting in a resonance-stabilized cation.

  • Ring Cleavage: The inherent strain in the four-membered oxetane ring and the spirocyclic nature of the molecule can lead to characteristic ring-opening and fragmentation pathways. Cleavage of a bond at the spiro-atom is a common initiation step for spiro compounds.[6]

  • Loss of Small Neutral Molecules: The elimination of stable neutral molecules such as H₂O, CO, or C₂H₄ is a common feature in the mass spectra of many organic compounds.

Proposed Fragmentation Pathways of 2-Oxa-5-azaspiro[3.4]octane

Based on these principles, we propose the following major fragmentation pathways for 2-Oxa-5-azaspiro[3.4]octane under electron ionization.

Pathway A: Alpha-Cleavage adjacent to Nitrogen

This pathway is initiated by the ionization of the nitrogen atom, followed by cleavage of the adjacent C-C bond in the pyrrolidine ring. This leads to the formation of a stable iminium ion.

Fragmentation_Pathway_A M 2-Oxa-5-azaspiro[3.4]octane M•+ (m/z 113) F1 Iminium Ion (m/z 84) M->F1 α-cleavage F2 Loss of C₂H₅• Fragmentation_Pathway_B M 2-Oxa-5-azaspiro[3.4]octane M•+ (m/z 113) F3 Oxonium Ion (m/z 57) M->F3 Oxetane ring cleavage F4 Loss of C₃H₆N• Fragmentation_Pathway_C M 2-Oxa-5-azaspiro[3.4]octane M•+ (m/z 113) F5 Ring-opened intermediate M->F5 Spiro C-C cleavage F6 Smaller fragments (e.g., m/z 43, 42) F5->F6 Further fragmentation

Sources

Metabolic Clearance Guide: Spirocyclic vs. Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Metabolic Clearance of Spiro vs. Piperidine Analogs Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the transition from flexible, sp²-rich heterocycles to rigid, sp³-rich spirocyclic scaffolds is a validated strategy for multiparameter optimization (MPO). While piperidine remains a privileged pharmacophore due to its synthetic accessibility and versatile binding, it frequently suffers from rapid metabolic clearance via oxidative lability at the


-carbon and 

-dealkylation.[1]

Spirocyclic analogs (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) offer a structural solution. By introducing quaternary centers and restricting conformational flexibility, these scaffolds can:

  • Block Metabolic Soft Spots: Sterically hinder CYP450 access to vulnerable sites.[1]

  • Lower Lipophilicity (LogD): Increase fraction of saturated carbon (

    
    ), often improving solubility and reducing non-specific binding.
    
  • Extend Half-life (

    
    ):  Reduce intrinsic clearance (
    
    
    
    ) significantly in specific series, as demonstrated in PLK4 and SHP2 inhibitor campaigns.

This guide provides a technical comparison of these two scaffold classes, supported by mechanistic insights, experimental protocols, and data interpretation frameworks.

Mechanistic Comparison: The Metabolic Liability

To engineer stability, one must understand the mechanism of degradation.

The Piperidine Liability

Piperidine is metabolically vulnerable primarily due to the accessibility of its


-carbons (C2/C6) and the nitrogen lone pair.
  • 
    -Carbon Oxidation:  CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily abstract a hydrogen atom from the 
    
    
    
    -position, leading to an iminium ion intermediate and subsequent hydrolysis to a lactam or ring-opened aldehyde.[1]
  • 
    -Dealkylation:  If the nitrogen is substituted, oxidative attack leads to cleavage of the 
    
    
    
    -substituent.[1][2]
The Spirocyclic Solution

Spirocyclic analogs mitigate these risks through geometric constraint and steric occlusion .

  • Quaternary Blocking: In spiro-fused systems, at least one carbon is quaternary (fully substituted), rendering it immune to oxidative hydrogen abstraction.

  • Conformational Locking: Piperidine exists in a dynamic chair conformation, allowing it to adopt the "induced fit" required by many CYP active sites. Spirocycles (e.g., 2-azaspiro[3.3]heptane) are rigid.[3] This rigidity imposes a high entropic penalty for binding to the metabolizing enzyme's pocket.

Visualizing the Pathway

The following diagram illustrates the divergence in metabolic fate between a standard piperidine and a spiro-blocked analog.

MetabolicPathway Piperidine Piperidine Scaffold (Flexible, exposed u03b1-H) CYP_Enzyme CYP450 Binding (Induced Fit) Piperidine->CYP_Enzyme High Affinity AlphaOx u03b1-Hydroxylation (Unstable hemiaminal) CYP_Enzyme->AlphaOx Oxidation NoBind Steric Clash / conformational Mismatch CYP_Enzyme->NoBind Blocked RingOpen Ring Opening / Lactam (Inactive Metabolite) AlphaOx->RingOpen Hydrolysis Spiro Spirocyclic Analog (Rigid, Quaternary C) Spiro->CYP_Enzyme Low Affinity Stable Intact Drug (Extended t1/2) Spiro->Stable Metabolic Survival

Figure 1: Comparative metabolic fate.[1] Piperidine allows enzyme access leading to ring opening, while spirocyclic rigidity prevents induced fit, preserving the active molecule.

Comparative Performance Data

The following table synthesizes data from multiple medicinal chemistry campaigns (e.g., PLK4 inhibitors, Bupivacaine analogs) to illustrate the functional shift when replacing piperidine with spiro-analogs.

ParameterPiperidine ScaffoldSpirocyclic Analog (e.g., Spiro[3.3]heptane)Impact / Observation
Metabolic Stability (

)
High (Rapid Clearance)Low to Moderate Spiro-fusion often reduces

by 2-10x by blocking

-oxidation sites.[1]
Lipophilicity (LogD) Moderate to HighVariable (Often Lower) Despite adding carbon, spirocycles often lower LogD due to polarity vectors and reduced planar surface area.
Solubility ModerateHigh Increased

disrupts crystal lattice energy, improving aqueous solubility (e.g., 12 µM vs 136 µM in specific series).
Selectivity VariableImproved Rigid 3D vectors restrict off-target binding (e.g., reduced hERG or hHDAC liability).[1]
Synthetic Complexity Low (Commodity Reagents)Moderate Requires specialized building blocks (e.g., from Castagnoli-Cushman reactions or specific photochemical routes).

Case Study Highlight: PLK4 Inhibitors In a campaign optimizing PLK4 inhibitors, replacing a flexible piperidine linker with a spirocyclic cyclopropyl moiety resulted in a 100-fold increase in plasma exposure in mice.[3] The conformational lock prevented the rapid oxidative clearance observed in the linear analog.

Experimental Protocols

To validate these differences in your own series, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Determination of

)

Objective: Quantify the intrinsic clearance of the analogs in Human Liver Microsomes (HLM).

Materials:

  • Pooled HLM (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO) and NADPH regenerating system.

  • Sampling: At

    
     min, remove aliquots (50 µL) and quench immediately in ice-cold acetonitrile (150 µL) containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    :
    
    
Protocol B: Metabolite Identification (MetID)

Objective: Confirm if the spiro-modification successfully blocked the specific "soft spot."[1]

Workflow:

  • Incubate compound with HLM for 60 mins (high conversion).

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[1]

  • Data Mining: Look for

    
     Da (hydroxylation) and 
    
    
    
    Da (dealkylation) shifts.[1]
  • Validation: If the piperidine analog shows a

    
     Da peak on the ring and the spiro analog does not, the design hypothesis is validated.
    
Strategic Workflow for Scaffold Hopping

Use this decision tree to determine when to deploy spirocyclic scaffolds.

DecisionTree Start Start: Lead Compound High Clearance? MetID Run MetID Study (Locate Soft Spot) Start->MetID CheckSpot Is Soft Spot on Piperidine Ring? MetID->CheckSpot ModifySub Strategy A: Add Fluorine/Methyl to Piperidine CheckSpot->ModifySub No (Spot is elsewhere) CheckProp Check Physicochem: LogD > 3? CheckSpot->CheckProp Yes SpiroSwitch Strategy B: Switch to Spiro (Spiro[3.3], Spiro[4.5]) FinalSelect Select Spiro Analog (Lowers LogD + Stability) SpiroSwitch->FinalSelect CheckProp->SpiroSwitch Yes (Need to lower LogD) Alternative Consider Fused Ring (e.g. Tropane) CheckProp->Alternative No (LogD is fine)

Figure 2: Decision logic for transitioning from piperidine to spirocyclic scaffolds based on metabolic data and physicochemical properties.[1]

References
  • TandFOnline. (2025).[1] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[1][4][5] Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry.
  • ResearchGate. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central.[1] Retrieved from [Link]

Sources

Comparative Guide: IR Spectral Characterization of Amine Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of amine oxalate salts. It is designed for researchers and formulation scientists evaluating salt forms during drug development.

Executive Summary: The Oxalate Advantage in Solid-State Analysis

In pharmaceutical salt selection, the Amine Oxalate form offers distinct crystallographic and spectral advantages over the standard Hydrochloride (HCl) or Free Base alternatives. While HCl salts are ubiquitous, they often suffer from hygroscopicity and poor spectral resolution in the fingerprint region.

The Product (Amine Oxalate) vs. Alternatives:

  • Spectral Distinctness: Oxalate salts provide a "self-validating" spectral fingerprint due to the unique coupling of the ammonium cation (

    
    ) and the oxalate anion (
    
    
    
    ).
  • Crystallinity: Oxalates often form highly crystalline lattices driven by strong hydrogen bond networks (charge-assisted H-bonds), resulting in sharper, more resolved IR bands compared to the often broad/amorphous features of HCl salts.

Mechanistic Basis of Spectral Shifts

Understanding the IR spectrum requires dissecting the molecular interactions. In an amine oxalate salt, a proton transfer occurs from oxalic acid to the amine nitrogen.

The Proton Transfer Event


This reaction alters two primary regions of the IR spectrum:[1]

  • The Cation (

    
    ):  The sharp 
    
    
    
    stretches of the free base disappear, replaced by the broad, complex "ammonium band" (
    
    
    ).
  • The Anion (

    
    ):  The carbonyl stretch of oxalic acid shifts significantly due to resonance stabilization in the carboxylate ion.
    
Diagram 1: Molecular Interaction & Vibrational Logic

This diagram illustrates the causality between the chemical state and the observed spectral bands.

G cluster_0 Key Transformation Amine Free Amine (R-NH2) Salt Amine Oxalate Salt (R-NH3+ ... -OOC-COO-) Amine->Salt Protonation NH_Stretch N-H Stretch (>3300 cm-1, Sharp) Amine->NH_Stretch Diagnostic Acid Oxalic Acid (HOOC-COOH) Acid->Salt Deprotonation Ammonium Ammonium Band (2400-3200 cm-1, Broad) Salt->Ammonium Diagnostic Carboxyl Carboxylate Sym/Asym (1600 & 1300 cm-1) Salt->Carboxyl Diagnostic

Caption: Transformation of functional groups during salt formation and their corresponding spectral shifts.

Detailed Spectral Analysis: Oxalate vs. Alternatives

This section details the specific wavenumbers that distinguish Amine Oxalates from Amine HCl and Free Bases.

A. The Ammonium Region (

)
  • Free Base: Shows one or two sharp bands

    
     (asymmetric/symmetric stretch).
    
  • Amine Oxalate: Exhibits a broad, continuous absorption band often extending from

    
     to 
    
    
    
    . This is due to the
    
    
    stretching vibrations coupled with strong hydrogen bonding to the oxalate oxygens.
    • Note: This band often overlaps with

      
       stretches, making the region "messy" but diagnostic of salt formation.
      
B. The Carboxylate "Fingerprint" (

)

This is the critical region for identifying the oxalate counter-ion. Unlike HCl salts, which are transparent in the carbonyl region (unless the drug molecule itself has a carbonyl), oxalates show strong, characteristic bands.

Vibrational ModeWavenumber (

)
IntensityDescription

1590 – 1650 Strong, BroadAsymmetric stretching of the carboxylate group. Often overlaps with amine deformation (

).

1300 – 1320 Medium/StrongSymmetric stretching of the carboxylate group. Highly diagnostic for oxalate.[2]

~900 Weak/MediumC-C single bond stretch. Shifts significantly from free oxalic acid.

770 – 780 MediumIn-plane deformation (scissoring/wagging).

510 – 520 MediumOut-of-plane deformation.
C. Comparison Table: Oxalate vs. HCl vs. Free Base
FeatureFree Amine (Base) Amine HCl Salt Amine Oxalate Salt
3300-3500 cm⁻¹ Sharp

bands
Absent (usually)Absent
2500-3200 cm⁻¹

only (clean)
Broad

"staircase"
Broad

+

(if hydrate)
1600-1700 cm⁻¹

bend (weak)

bend (medium)
Strong

1300-1350 cm⁻¹

stretch

stretch
Strong

< 1000 cm⁻¹ VariableVariableDiagnostic peaks at ~900, ~780
Experimental Protocol: Reliable Data Acquisition

To ensure high-fidelity spectra that resolve the fine structure of the oxalate lattice, follow this protocol.

Method Selection:

  • Preferred: KBr Pellet . Oxalate salts are crystalline and hard. KBr pellets (transmission mode) often yield better resolution of the fine splitting in the fingerprint region compared to ATR (Attenuated Total Reflectance).

  • Alternative: Diamond ATR . Acceptable for rapid screening but may blunt the intensity of the carboxylate bands due to refractive index effects.

Step-by-Step KBr Protocol:

  • Desiccation: Dry the amine oxalate salt in a vacuum desiccator over

    
     for 24 hours. Rationale: Oxalates can form stable hydrates (e.g., Ammonium Oxalate Monohydrate); surface moisture must be removed to distinguish lattice water from hygroscopic water.
    
  • Grinding: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Large particle size causes "Christiansen effect" (scattering), resulting in a sloping baseline.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum.

  • Acquisition: Collect 32-64 scans at

    
     resolution.
    
Diagram 2: Salt Identification Workflow

Use this decision tree to interpret unknown spectra during salt screening.

DecisionTree Start Unknown Sample Spectrum Check3000 Check 3300-3500 cm-1 Sharp Peaks? Start->Check3000 FreeBase Result: Free Base Check3000->FreeBase Yes CheckBroad Check 2400-3200 cm-1 Broad Band? Check3000->CheckBroad No Salt Result: Salt Form (Proceed to Anion ID) CheckBroad->Salt Yes Check1600 Check 1580-1650 cm-1 Strong/Broad Band? Salt->Check1600 Check1300 Check ~1310 cm-1 Distinct Band? Check1600->Check1300 Yes (Strong) HCl Result: Amine HCl (or other inorganic) Check1600->HCl No (Weak/Medium) Oxalate Result: Amine Oxalate Check1300->Oxalate Yes Check1300->HCl No

Caption: Logic flow for distinguishing Amine Oxalates from Free Bases and HCl salts using IR markers.

References
  • NIST Coblentz Society . (n.d.). Ammonium Oxalate IR Spectrum (Source: Coblentz No. 1437). NIST Chemistry WebBook.[3] Link

  • Ivanova, B., et al. (2016). Vibrational studies of oxalic acid and some oxalates in solution and in the solid state. University of Surrey / ResearchGate. Link

  • Peterson, K. I., & Pullman, D. P. (2016).[4] Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy. Journal of Chemical Education. Link

  • LibreTexts Chemistry . (2024). Spectroscopy of Amines: Infrared Spectroscopy. Link

  • Khaskheli, M. H., et al. (2012). Transmission FT-IR spectroscopic analysis of human kidney stones (Oxalate identification). Turkish Journal of Medical Sciences. Link

Sources

Optimizing Purity Analysis of 2-Oxa-5-azaspiro[3.4]octane Oxalate: A Comparative Guide of HILIC vs. Reverse-Phase LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Purity Analysis of 2-Oxa-5-azaspiro[3.4]octane Oxalate by LCMS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Polarity Trap" in Spirocyclic Scaffolds

2-Oxa-5-azaspiro[3.4]octane (CAS: 145309-24-6) represents a critical class of rigid, spirocyclic scaffolds used in fragment-based drug discovery to modulate lipophilicity and metabolic stability. However, its analysis presents a distinct "polarity trap":

  • High Polarity: The secondary amine and ether oxygen create a hydrophilic profile (logP < 0) that elutes in the void volume of standard C18 columns.

  • UV Transparency: The lack of a conjugated

    
    -system renders UV detection (254 nm) useless, necessitating Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
    
  • Salt Interference: As an oxalate salt, the counter-ion can suppress ionization or cause peak splitting if not properly dissociated.

This guide compares the industry-standard Reverse Phase (RP) approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) method, demonstrating why HILIC is the robust choice for this specific analyte.

The Analyte Profile
PropertyDescriptionAnalytical Implication
Structure Spiro-fused azetidine/tetrahydrofuran-like ringsRigid, compact, highly polar.
Formula

MW (Free Base): 113.16 Da; MW (Salt): 203.19 Da.
pKa (Base) ~9.5 - 10.5 (Secondary Amine)Highly protonated at neutral/acidic pH.
Chromophore None (negligible >210 nm)Must use LC-MS (ESI+).
Solubility Water, Methanol, DMSOIncompatible with non-polar diluents (Hexane/EtOAc).
Comparative Methodology

We evaluated two distinct workflows to determine the optimal purity assay.

Method A: HILIC-MS (The Recommended "Product")
  • Principle: Partitioning of the analyte into a water-enriched layer adsorbed onto a polar stationary phase.

  • Why it works: The protonated amine interacts electrostatically and hydrophilically with the amide/silica surface, ensuring retention away from the void volume.

Method B: Aqueous-Stable RP-MS (The Alternative)
  • Principle: Hydrophobic interaction using a "Polar-Embedded" C18 phase capable of 100% aqueous conditions.

  • Why it struggles: Even with 100% water, the hydrophobic surface area of the small spiro-amine is insufficient for strong retention, leading to "dewetting" risks and ion suppression from early-eluting salts (oxalate).

Experimental Protocols
Protocol A: HILIC-MS (Amide Phase)
  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 95% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Injection Solvent: 90:10 ACN:Water (Must match initial gradient to prevent peak distortion).

  • Detection: ESI+ (SIM mode: m/z 114.1 [M+H]+).

Protocol B: RP-MS (Polar-Embedded C18)
  • Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Polar-RP.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 0% B (100% Aqueous hold required).

    • 2.0 min: 0% B.

    • 8.0 min: 60% B.

  • Injection Solvent: 100% Water.[1]

Performance Comparison Data

The following data summarizes the analysis of a 98% pure standard spiked with known process impurities.

MetricHILIC-MS (Amide) RP-MS (Polar-Embedded) Verdict
Retention Time (

)
4.2 min (Well retained)0.8 min (Near void volume)HILIC Wins
Capacity Factor (

)
3.50.3 (Unstable)HILIC Wins
Peak Symmetry (

)
1.1 (Sharp)1.8 (Tailing due to silanols)HILIC Wins
MS Sensitivity (S/N)


HILIC Wins (1)
Oxalate Separation Oxalate elutes at

(separated)
Oxalate co-elutes (suppression)HILIC Wins

(1) Sensitivity Gain: HILIC uses high organic content (95% ACN start). Organic solvents have lower surface tension than water, leading to finer droplet formation in the ESI source and significantly improved desolvation/ionization efficiency [1].

Mechanism & Workflow Visualization

The following diagrams illustrate the decision logic and the mechanistic difference between the two modes.

G Start Start: 2-Oxa-5-azaspiro[3.4]octane Analysis PropCheck Analyze Properties: Polar (LogP < 0) Basic (pKa ~10) No UV Chromophore Start->PropCheck Decision Select Chromatography Mode PropCheck->Decision RP_Path Option B: Reverse Phase (C18) Decision->RP_Path Traditional HILIC_Path Option A: HILIC (Amide/ZIC) Decision->HILIC_Path Optimized RP_Result Result: Void Elution Ion Suppression (Oxalate) Poor Dewetting Stability RP_Path->RP_Result HILIC_Result Result: Strong Retention High MS Sensitivity Separation from Salts HILIC_Path->HILIC_Result

Figure 1: Decision Matrix for Polar Spirocyclic Amine Analysis.

Mechanism cluster_0 HILIC Mechanism (Amide Phase) cluster_1 RP Mechanism (C18) H1 Stationary Phase (Polar Amide) H2 Water-Enriched Layer (Adsorbed H2O) H1->H2 Hydration H3 Analyte Partitioning (Spiro-Amine) H2->H3 Partitioning R1 Stationary Phase (Hydrophobic C18) R3 Analyte Repulsion (Polar Amine) R1->R3 Weak Interaction (Void Elution) R2 Mobile Phase (High Water)

Figure 2: Mechanistic difference. HILIC creates a water layer for partitioning; RP relies on hydrophobic interactions which are absent in this analyte.

Critical Technical Insights (The "Why")
The Oxalate Factor

In the RP method, the oxalate counter-ion (highly polar) elutes in the void volume, exactly where the amine elutes. In ESI+, high concentrations of anions can suppress the ionization of the cation [2].

  • HILIC Solution: In HILIC, the oxalate (anion) is often retained differently or eluted later depending on buffer pH, but more importantly, the amine is retained significantly past the void, separating it from the salt front.

Sample Diluent Mismatch

A common error in HILIC is dissolving the sample in 100% water. Water is the "strong" solvent in HILIC.[1] Injecting water results in poor peak shape (smearing).

  • Protocol: Dissolve the oxalate salt in 50:50 ACN:Water (to ensure solubility), then dilute to 90:10 ACN:Water for the final injection.

pH Control

The mobile phase pH must be acidic (pH 3.0 with Ammonium Formate) to ensure the amine is fully protonated (


) for MS detection, while also suppressing silanol activity on the column surface which causes peak tailing [3].
References
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Application Note.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Guide.

  • Guillarme, D., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2][3] Analytical and Bioanalytical Chemistry.[2][4][5][6][7][8]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Oxa-5-azaspiro[3.4]octane oxalate

[1]

Executive Safety Assessment

Current Status: Research-Grade Intermediate. Risk Profile: High Caution Required. While specific toxicological monographs for 2-Oxa-5-azaspiro[3.4]octane oxalate are often limited in vendor catalogs, we must apply the Precautionary Principle . This compound combines a spirocyclic amine (potential neuroactivity/irritation) with oxalic acid (systemic nephrotoxicity and corrosivity).

The "Why" Behind the Risk:

  • The Amine Core (Spirocycle): Secondary amines are potent nucleophiles and skin irritants. They can readily penetrate the stratum corneum.

  • The Oxalate Counter-ion: Unlike hydrochloride salts, oxalates are toxic if absorbed systemically. They chelate serum calcium (hypocalcemia) and precipitate in renal tubules (kidney damage).

  • Physical Form: As a salt, it is likely a fine, electrostatic powder. The primary vector of exposure is inhalation of dust during weighing, followed by dermal absorption of the solubilized compound.

PPE Matrix: The Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the operation.

Protection ZoneStandard Handling (<100 mg)Scale-Up / Solubilization (>100 mg)Technical Rationale
Respiratory Fume Hood (Face Velocity >100 fpm)Fume Hood + N95/P100 (if open weighing)Oxalate salts form invisible aerosols. Static electricity disperses dust outside the balance draft shield.
Hand Protection Nitrile Gloves (Min 0.11 mm)Double Gloving: Nitrile (inner) + Nitrile (outer)Amine salts are highly polar; they penetrate thin nitrile over time. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses are insufficient. Salts are hygroscopic; dust hitting the eye turns into a corrosive liquid solution instantly.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or ApronForearms are the most common contamination site during reaching into hoods.

Operational Protocol: Self-Validating Systems

A "Self-Validating System" means the workflow includes checks that force you to notice hazards before they cause injury.

Phase A: Preparation & Weighing (The Critical Zone)

Most exposure events occur here due to static charge.

  • The Static Check: Before opening the vial, place it near the balance. If the powder clings to the glass walls, the static potential is high.

    • Action: Use an ionizing bar or anti-static gun. If unavailable, wipe the vial exterior with a damp Kimwipe to discharge the glass surface.

  • The "Dirty Hand" Rule (Double Gloving Protocol):

    • Don two pairs of nitrile gloves.

    • Outer Pair: Touches the chemical vial, spatula, and balance door.

    • Inner Pair: Touches the notebook, pen, and hood sash.

    • Validation: If you see white powder on your inner gloves, your doffing technique failed.

  • Weighing:

    • Never weigh on an open bench.

    • Use a pre-tared closed vessel (scintillation vial). Avoid weighing papers; they are prone to flipping and spilling.

Phase B: Solubilization

Once in solution (DMSO/Methanol/Water), the risk of dermal absorption increases significantly.

  • Solvent Choice: Oxalates are often sparingly soluble in non-polar solvents. DMSO is common but dangerous because it acts as a carrier, transporting the toxic oxalate directly through the skin.

  • The Syringe Technique: When transferring solutions, use Luer-lock syringes, not slip-tip.

    • Causality: Viscous DMSO solutions can cause slip-tips to pop off under pressure, spraying the user.

Phase C: Decontamination & Doffing
  • Solvent Wash: Wipe the balance area with a wet paper towel (water), then ethanol.

    • Why Water First? Oxalates are more soluble in water than ethanol. Ethanol alone may just smear the salt.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for tears or residue.

    • Wash hands with soap and water immediately (do not wait until leaving the lab).

Visualizing the Safety Workflow

This diagram outlines the decision logic for handling this specific compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocolcluster_legendLegendStartSTART: 2-Oxa-5-azaspiro[3.4]octane oxalateRiskAssessRisk Assessment:Amine (Irritant) + Oxalate (Toxic)Start->RiskAssessPPE_CheckPPE Verification:Double Nitrile + Goggles + HoodRiskAssess->PPE_CheckStatic_CheckStatic Electricity Check:Does powder cling to glass?PPE_Check->Static_CheckIonizeAction: Use Anti-Static Gunor Damp Wipe ExteriorStatic_Check->IonizeYes (High Static)WeighingWeighing Process:Closed Vessel Only (No Weigh Paper)Static_Check->WeighingNoIonize->WeighingSolubilizationSolubilization (DMSO/Water):High Absorption Risk!Weighing->SolubilizationCleanupDecontamination:1. Water Wash (Solubility)2. Ethanol Wash (Sterility)Solubilization->CleanupDisposalDisposal:Solid Waste Stream (Incineration)Cleanup->DisposalkeyRed = High Hazard PointYellow = Decision/CheckGreen = Safe OperationBlue = Mitigation Action

Figure 1: Operational safety workflow for handling oxalate salts. Note the specific emphasis on static control and solvent choice.

Disposal & Emergency Response

Disposal Logistics[2]
  • Solid Waste: Do not dissolve excess solid in the sink. Oxalates precipitate with calcium in water pipes, causing clogs and releasing toxic residues into the water table. Dispose of as Solid Hazardous Waste for incineration.

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Toxic Organic Waste" depending on your facility's coding. Ensure the pH is checked; amines are basic, but the oxalate component is acidic. Neutralization may be required if mixing with incompatible streams.

Emergency Procedures
  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4][5] Time it. Oxalates can cause delayed corneal damage.

  • Skin Contact: Wash with soap and water.[2][3][4][6] If dissolved in DMSO, seek medical evaluation immediately due to rapid systemic absorption risks.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to solubilize, then wipe up.

References

  • National Center for Biotechnology Information (PubChem). Oxalic Acid - Compound Summary (Toxicity & Hazards). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Oxalic Acid. (Provides systemic toxicity data for oxalate salts). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane oxalate
Reactant of Route 2
2-Oxa-5-azaspiro[3.4]octane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.